molecular formula C40H65NO15 B14139241 Espinomycin A3 CAS No. 35867-32-4

Espinomycin A3

货号: B14139241
CAS 编号: 35867-32-4
分子量: 799.9 g/mol
InChI 键: KOQURIVQVVRBPL-HUFPKKMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Espinomycin A3 is a useful research compound. Its molecular formula is C40H65NO15 and its molecular weight is 799.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

35867-32-4

分子式

C40H65NO15

分子量

799.9 g/mol

IUPAC 名称

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C40H65NO15/c1-11-30(45)54-29-20-31(46)50-23(3)15-13-12-14-16-28(44)22(2)19-27(17-18-42)36(37(29)49-10)56-39-34(47)33(41(8)9)35(24(4)52-39)55-32-21-40(7,48)38(25(5)51-32)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1

InChI 键

KOQURIVQVVRBPL-HUFPKKMTSA-N

手性 SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C

规范 SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C

产品来源

United States

Foundational & Exploratory

Espinomycin A3: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3 is a sixteen-membered macrolide antibiotic discovered in the early 1970s. This document provides a comprehensive overview of the available technical information regarding its discovery, origin, and biological activity. While specific experimental protocols and biosynthetic pathway details for this compound are not extensively available in readily accessible literature, this guide consolidates the known facts and supplements them with generalized methodologies common for the study of macrolide antibiotics from the same era.

Discovery and Origin

This compound was discovered by Machida and colleagues in 1972.[1] It is a natural product synthesized by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[2] This discovery was part of the intensive screening efforts of soil microorganisms for novel antibiotic compounds that characterized that period of pharmaceutical research. The initial findings were documented in a Japanese patent.[1]

Table 1: Discovery and Origin of this compound

AttributeDescription
Compound Name This compound
Producing Organism Streptomyces fungicidicus var. espinomyceticus N-18-19[2]
Year of Discovery 1972[1]
Discoverers Machida, et al.[1]
Associated Patent JP47025384[1]

Physicochemical Properties and Structure

Table 2: General Physicochemical Properties of Macrolide Antibiotics

PropertyTypical Value/Characteristic
Molecular Weight Varies, generally > 600 g/mol
Solubility Generally soluble in organic solvents, poorly soluble in water
Appearance Often a white or off-white crystalline solid
Key Structural Features Large macrocyclic lactone ring, deoxy sugars

Experimental Protocols (Generalized)

Detailed experimental protocols for the original discovery of this compound are not available in the searched literature. The following sections describe generalized methodologies that would have been employed for the fermentation, isolation, purification, and structure elucidation of a novel macrolide antibiotic from a Streptomyces species during that time.

Fermentation of Streptomyces fungicidicus var. espinomyceticus

The production of this compound would have been achieved through submerged fermentation of Streptomyces fungicidicus var. espinomyceticus.

  • Inoculum Preparation: A seed culture of S. fungicidicus var. espinomyceticus would be prepared by inoculating a suitable liquid medium with spores or mycelial fragments from a slant culture. This would be incubated to achieve a high cell density.

  • Production Medium: A production medium rich in carbon and nitrogen sources would be used. Typical components include glucose or starch as a carbon source, and soybean meal, yeast extract, or peptone as a nitrogen source, supplemented with essential minerals.

  • Fermentation Conditions: The production culture would be incubated in large fermenters with controlled temperature (typically 28-30°C), pH, and aeration to ensure optimal growth and antibiotic production. The fermentation would proceed for several days.

Fermentation_Workflow Inoculum Inoculum Preparation Production Production Fermentation Inoculum->Production Inoculation Harvest Harvest Production->Harvest After optimal incubation

Figure 1: Generalized Fermentation Workflow.
Isolation and Purification

Following fermentation, the antibiotic would be isolated from the culture broth and purified.

  • Extraction: The fermentation broth would first be filtered or centrifuged to separate the mycelia from the supernatant. The antibiotic, being a macrolide, would likely be extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Chromatography: The crude extract would then be subjected to a series of chromatographic steps for purification. These could include:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Sephadex Chromatography: For size-exclusion separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound.

Purification_Workflow Extraction Solvent Extraction Crude_Purification Silica Gel Chromatography Extraction->Crude_Purification Fine_Purification Sephadex Chromatography Crude_Purification->Fine_Purification Final_Purification Preparative HPLC Fine_Purification->Final_Purification

Figure 2: Generalized Purification Workflow.
Structure Elucidation

The determination of the chemical structure of this compound would have relied on the spectroscopic techniques of the time.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl, carbonyl, and C-O bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been crucial for determining the carbon-hydrogen framework of the molecule, including the structure of the macrolide ring and the attached sugar moieties.

Biological Activity

This compound is reported to be active against Gram-positive bacteria.[2][3] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against particular bacterial strains are not available in the reviewed literature.

Table 3: Reported Antibacterial Spectrum of this compound

Bacterial TypeActivity
Gram-positive bacteria Active[2][3]
Gram-negative bacteria Not reported
Fungi Not reported

Biosynthesis

The biosynthetic pathway of this compound has not been elucidated in the available literature. However, as a macrolide, it is synthesized by a Type I polyketide synthase (PKS) pathway.

Biosynthesis_Pathway Starter Starter Unit (e.g., propionyl-CoA) Module1 Module 1 Module2 Module 2 ModuleN ...Module n PKS_Product Polyketide Chain ModuleN->PKS_Product Macrolactone Macrolactone Formation (Thioesterase) PKS_Product->Macrolactone Glycosylation Glycosylation (Glycosyltransferases) Macrolactone->Glycosylation EspinomycinA3 This compound Glycosylation->EspinomycinA3

Figure 3: Generalized Polyketide Biosynthesis Pathway.

The biosynthesis would involve the following general steps:

  • Polyketide Chain Assembly: A starter unit (e.g., propionyl-CoA) is loaded onto the PKS. A series of extender units (e.g., methylmalonyl-CoA) are sequentially added by different modules of the PKS, each catalyzing a condensation, ketoreduction, dehydration, and enoylreduction step as programmed.

  • Macrolactonization: The completed polyketide chain is released from the PKS and cyclized by a thioesterase domain to form the sixteen-membered lactone ring.

  • Post-PKS Modifications: The macrolactone is then modified by various enzymes, including glycosyltransferases that attach deoxy sugars, which are crucial for its biological activity.

Conclusion

This compound is a historically significant macrolide antibiotic whose detailed characterization in publicly accessible modern literature is limited. This guide provides a framework for understanding its discovery and origin based on the available information and general principles of natural product drug discovery from Streptomyces. Further research, potentially through accessing the original patent and conducting modern spectroscopic and genomic analyses of the producing strain, would be necessary to fully elucidate the specific experimental protocols, quantitative biological activity, and the complete biosynthetic pathway of this antibiotic.

References

Espinomycin A3 Production by Streptomyces fungicidicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3, a 16-membered macrolide antibiotic produced by Streptomyces fungicidicus, exhibits promising activity against Gram-positive bacteria. This technical guide provides an in-depth overview of this compound, consolidating available information and presenting generalized methodologies relevant to its production and study. The document covers the characteristics of the producing organism, a putative biosynthetic pathway for this compound, detailed protocols for fermentation, extraction, and purification of macrolide antibiotics, and a discussion of the regulatory mechanisms governing its production. Due to the limited specific data available for this compound, this guide leverages established knowledge of other well-characterized 16-membered macrolides from Streptomyces to provide a robust framework for researchers in the field of natural product drug discovery and development.

Introduction to this compound and Streptomyces fungicidicus

Streptomyces fungicidicus is a species of actinobacteria known for its ability to produce a variety of secondary metabolites with diverse biological activities. One such metabolite is this compound, a 16-membered macrolide antibiotic.[1][2] Macrolide antibiotics are a clinically important class of drugs that function by inhibiting bacterial protein synthesis. This compound is particularly effective against Gram-positive bacteria.[1][2]

Streptomyces fungicidicus has been identified as the producer of other bioactive compounds as well, including the lipopeptide antibiotic enduracidin. The genomic potential of Streptomyces species for producing novel secondary metabolites is vast, with many biosynthetic gene clusters remaining silent under standard laboratory conditions. This underscores the importance of optimizing fermentation conditions and employing advanced analytical techniques to explore the full chemical repertoire of these prolific microorganisms.

Biosynthesis of this compound: A Putative Pathway

While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the public domain, a putative pathway can be proposed based on the well-characterized biosynthesis of other 16-membered macrolides in Streptomyces, such as tylosin and spiramycin. The biosynthesis of macrolides is catalyzed by Type I polyketide synthases (PKSs), large multifunctional enzymes that assemble the polyketide backbone from simple carboxylic acid precursors.

The biosynthesis of the this compound aglycone is likely initiated with a specific starter unit, followed by the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the PKS modules. Each module is responsible for one cycle of chain elongation and can contain various domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing polyketide chain. Following the assembly of the polyketide chain, it is released from the PKS, often through the action of a thioesterase domain, leading to the formation of the macrolactone ring. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, are carried out by tailoring enzymes encoded within the gene cluster to yield the final bioactive this compound molecule.

This compound Putative Biosynthetic Pathway cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modifications Starter_Unit Starter Unit (e.g., Propionyl-CoA) PKS_Modules PKS Modules (Sequential addition of malonyl-CoA and methylmalonyl-CoA) Starter_Unit->PKS_Modules Initiation Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Elongation Macrolactone 16-Membered Macrolactone (Aglycone) Polyketide_Chain->Macrolactone Thioesterase-mediated cyclization Glycosylation Glycosylation (Addition of sugar moieties) Macrolactone->Glycosylation Espinomycin_A3 This compound Glycosylation->Espinomycin_A3 Fermentation Workflow Spore_Stock Streptomyces fungicidicus Spore Stock/Agar Plate Seed_Culture Seed Culture (48-72h, 28-30°C, 200-250 rpm) Spore_Stock->Seed_Culture Inoculation Production_Fermentation Production Fermentation (7-10 days, 28-30°C, controlled pH and aeration) Seed_Culture->Production_Fermentation Inoculation (5-10% v/v) Harvest Harvest and Cell Separation Production_Fermentation->Harvest Macrolide Biosynthesis Regulation Environmental_Signals Environmental Signals (Nutrient limitation, etc.) Pleiotropic_Regulators Pleiotropic Regulators Environmental_Signals->Pleiotropic_Regulators Activation Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Pleiotropic_Regulators->Pathway_Specific_Regulator Activation Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes Transcriptional Activation Espinomycin_A3_Production This compound Production Biosynthetic_Genes->Espinomycin_A3_Production

References

Espinomycin A3: A Technical Guide to a Sixteen-Membered Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3, a sixteen-membered macrolide antibiotic, represents a class of natural products with significant antibacterial properties. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the current understanding of its biosynthesis and mechanism of action. The information is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[1] As a member of the sixteen-membered macrolide family, it shares structural similarities with other clinically relevant antibiotics.[2][3][4] This class of compounds is known for its primary activity against Gram-positive bacteria.[1][5] this compound is also known by the synonyms Turimycin P2 and Platenomycin C2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C40H65NO15
Molecular Weight 799.94 g/mol
Class Sixteen-membered macrolide antibiotic
Producing Organism Streptomyces fungicidicus var. espinomyceticus N-18-19[1]
Synonyms Turimycin P2, Platenomycin C2

Antibacterial Spectrum and Efficacy

Table 2: Antibacterial Spectrum of Sixteen-Membered Macrolides (General)

Bacterial GroupGeneral Susceptibility
Gram-positive cocci Generally susceptible
Gram-positive bacilli Generally susceptible
Gram-negative bacteria Limited activity[2][3]
Atypical bacteria Variable susceptibility

Mechanism of Action

The mechanism of action of this compound is consistent with that of other macrolide antibiotics. These compounds are inhibitors of bacterial protein synthesis.[6] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, and block the exit tunnel for the nascent polypeptide chain. This action effectively halts the elongation of proteins, leading to a bacteriostatic effect.[6]

Mechanism_of_Action Espinomycin_A3 This compound Ribosome_50S Bacterial 50S Ribosomal Subunit Espinomycin_A3->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Figure 1: Mechanism of action of this compound.

Biosynthesis

The biosynthesis of sixteen-membered macrolides like this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. The core macrolactone ring of platenomycins, which includes this compound, is known as platenolide I. The biosynthesis of platenolide I is the initial step, followed by a series of post-PKS modifications, including glycosylation and other tailoring reactions, to yield the final active antibiotic. While the general pathway is understood, the specific gene cluster responsible for the complete biosynthesis of this compound has not been fully elucidated in the available literature.

Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA PKS Type I Polyketide Synthase (PKS) Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Platenolide_I Platenolide I (Macrolactone Core) PKS->Platenolide_I Forms Post_PKS Post-PKS Tailoring (Glycosylation, etc.) Platenolide_I->Post_PKS Undergoes Espinomycin_A3 This compound Post_PKS->Espinomycin_A3 Yields

Figure 2: General biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively detailed in readily accessible literature. However, general methodologies for such processes involving actinomycete-derived natural products are well-established.

General Isolation and Purification Workflow

A typical workflow for obtaining this compound from a Streptomyces fungicidicus fermentation culture is outlined below.

Isolation_Workflow Fermentation Fermentation of S. fungicidicus Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Concentration->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

Figure 3: General workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains would typically be determined using standard broth microdilution or agar dilution methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7]

Broth Microdilution Method Outline:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing appropriate bacterial growth medium.[7]

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.[7]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]

Conclusion and Future Directions

This compound is a sixteen-membered macrolide with established activity against Gram-positive bacteria. While its general characteristics are known, there is a notable lack of detailed, publicly available data regarding its specific antibacterial spectrum (MIC values), a fully elucidated biosynthetic pathway, and comprehensive experimental protocols. Further research is warranted to fully characterize this antibiotic and explore its potential for therapeutic development. The elucidation of its complete biosynthetic gene cluster could also open avenues for biosynthetic engineering to produce novel and more potent derivatives.

References

Espinomycin A3: A Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific, in-depth mechanistic studies on Espinomycin A3 is not extensively available in publicly accessible databases. Therefore, this guide presents a putative mechanism of action for this compound based on its classification as a sixteen-membered macrolide antibiotic. The information herein is extrapolated from the well-documented mechanisms of other macrolides, particularly spiramycin and erythromycin, and should be considered a theoretical framework until further specific research on this compound is published.

Introduction

This compound is a sixteen-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus.[] Like other macrolides, it exhibits activity primarily against Gram-positive bacteria.[] Macrolide antibiotics are a clinically significant class of drugs that inhibit bacterial protein synthesis by targeting the ribosome. This guide will delve into the presumed molecular interactions and cellular consequences of this compound's activity.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

The central mechanism of action for macrolide antibiotics is the inhibition of protein synthesis.[2] This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Ribosomal Binding

Macrolides, including likely this compound, bind to the 50S subunit of the bacterial ribosome.[2] This interaction is a critical first step in their antibacterial activity. The binding site is located within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).

The following diagram illustrates the general binding site of macrolide antibiotics on the 50S ribosomal subunit.

General Macrolide Binding to the 50S Ribosomal Subunit cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit Macrolide This compound (Macrolide) Macrolide->NPET Binds within

Caption: General binding location of macrolide antibiotics within the 50S ribosomal subunit.

Stimulation of Peptidyl-tRNA Dissociation

A key aspect of the mechanism for sixteen-membered macrolides like spiramycin, and presumably this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome during translocation.[2][3][4] This action effectively aborts the elongation of the polypeptide chain.

The process can be visualized as follows:

Proposed Mechanism of this compound Action Start Protein Synthesis Initiation Elongation Polypeptide Chain Elongation Start->Elongation Translocation Translocation Step Elongation->Translocation Translocation->Elongation Espinomycin_Binding This compound binds to 50S ribosomal subunit Translocation->Espinomycin_Binding Dissociation Premature dissociation of peptidyl-tRNA Espinomycin_Binding->Dissociation Stimulates Inhibition Protein Synthesis Inhibited Dissociation->Inhibition

Caption: The proposed mechanism of this compound leading to protein synthesis inhibition.

Antibacterial Spectrum and Activity

This compound is reported to have activity against Gram-positive bacteria.[] The outer membrane of Gram-negative bacteria often presents a barrier to macrolide entry, which may explain the targeted spectrum of activity.[2]

Table 1: General Antibacterial Activity of Macrolides

Bacterial TypeGeneral SusceptibilityRationale
Gram-positive Generally SusceptibleLack of an outer membrane allows for easier access of the antibiotic to the ribosomal target.
Gram-negative Generally ResistantThe outer membrane acts as a permeability barrier, preventing the macrolide from reaching the ribosome.[2]

Note: This table represents a generalization for the macrolide class. Specific minimal inhibitory concentration (MIC) values for this compound against various bacterial strains are not available in the reviewed literature.

Experimental Protocols for Elucidating the Mechanism of Action

The following are generalized experimental protocols that would be employed to specifically determine the mechanism of action of this compound.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits bacterial protein synthesis in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a susceptible bacterial strain (e.g., Bacillus subtilis or a sensitive strain of Staphylococcus aureus). This extract contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other factors required for protein synthesis.

  • Reaction Mixture: Set up reaction mixtures containing the S30 extract, a suitable buffer, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

  • Incubation: Add varying concentrations of this compound to the reaction mixtures. A control with no antibiotic and a control with a known protein synthesis inhibitor (e.g., chloramphenicol) should be included. Incubate the mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.

Ribosome Binding Assay

Objective: To confirm that this compound binds to the bacterial ribosome and to determine its binding affinity.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S and 30S subunits from a susceptible bacterial strain.

  • Radiolabeling of this compound: If possible, use a radiolabeled form of this compound (e.g., [³H]-Espinomycin A3).

  • Binding Reaction: Incubate a fixed amount of ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound this compound from the free antibiotic. This can be achieved by methods such as equilibrium dialysis, ultrafiltration, or gel filtration.

  • Quantification: Measure the radioactivity in the bound and/or free fractions.

  • Data Analysis: Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites per ribosome.

Conclusion

Based on its classification as a sixteen-membered macrolide, this compound is presumed to act as an inhibitor of bacterial protein synthesis. Its likely mechanism involves binding to the 50S ribosomal subunit and stimulating the premature dissociation of peptidyl-tRNA, thereby halting peptide chain elongation. This activity is expected to be most pronounced against Gram-positive bacteria. Definitive confirmation of this mechanism and quantitative assessment of its potency await specific experimental investigation of this compound. The protocols outlined in this guide provide a framework for such future research.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3, a 16-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus N-18-19, exhibits activity against Gram-positive bacteria. Despite its therapeutic potential, the biosynthetic pathway of this compound remains largely uncharacterized. This technical guide consolidates the current understanding of 16-membered macrolide biosynthesis to propose a putative pathway for this compound. By drawing parallels with well-studied macrolides such as Tylosin, Spiramycin, and Mycinamicin, we delineate the likely enzymatic steps, from the assembly of the polyketide backbone to the final tailoring modifications. This document serves as a foundational resource for researchers aiming to elucidate the complete biosynthetic gene cluster, characterize the involved enzymes, and ultimately engineer the pathway for the production of novel this compound analogs with enhanced therapeutic properties.

Introduction

Sixteen-membered macrolide antibiotics are a clinically significant class of natural products, primarily used in veterinary medicine, with some demonstrating potential for treating human infections.[1] These complex molecules are assembled through a sophisticated interplay of enzymatic reactions, offering a rich scaffold for biosynthetic engineering and the generation of novel derivatives. This compound, produced by Streptomyces fungicidicus, is a member of this class, yet its biosynthetic origins are not well-documented in publicly available literature.[2] Understanding the biosynthesis of this compound is paramount for several reasons: it can enable the rational design of more potent and selective antibiotics, facilitate the development of high-yielding production strains, and expand our knowledge of the enzymatic logic governing the synthesis of complex natural products.

This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established principles of 16-membered macrolide biosynthesis. We will explore the key enzymatic players, from the modular Type I Polyketide Synthase (PKS) responsible for the macrolactone core to the tailoring enzymes that decorate it with sugars and other functional groups. Furthermore, we present generalized experimental protocols for the characterization of such pathways and summarize representative quantitative data from related biosynthetic systems to provide a practical framework for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the canonical pathway for 16-membered macrolides, which can be divided into two main stages:

  • Assembly of the Macrolactone Core: A modular Type I Polyketide Synthase (PKS) constructs the 16-membered polyketide chain from simple acyl-CoA precursors.

  • Post-PKS Tailoring Modifications: A series of enzymes, including glycosyltransferases, oxidoreductases, and methyltransferases, modify the initial polyketide intermediate to yield the final bioactive molecule.

A visual representation of the proposed pathway is provided below.

Espinomycin_A3_Biosynthesis Precursors Propionyl-CoA (starter) Methylmalonyl-CoA (extender) Malonyl-CoA (extender) PKS Type I Polyketide Synthase (PKS) Precursors->PKS Macrolactone Putative 16-Membered Macrolactone Intermediate PKS->Macrolactone Glycosylation1 Glycosyltransferase 1 (GT1) + TDP-D-forosamine Macrolactone->Glycosylation1 Glycosylated_Intermediate1 Forosaminyl-Macrolactone Glycosylation1->Glycosylated_Intermediate1 Glycosylation2 Glycosyltransferase 2 (GT2) + TDP-L-mycarose Glycosylated_Intermediate1->Glycosylation2 Glycosylated_Intermediate2 Mycarosyl-Forosaminyl-Macrolactone Glycosylation2->Glycosylated_Intermediate2 Oxidation P450 Monooxygenase(s) Glycosylated_Intermediate2->Oxidation Oxidized_Intermediate Hydroxylated Intermediate Oxidation->Oxidized_Intermediate Methylation Methyltransferase(s) Oxidized_Intermediate->Methylation EspinomycinA3 This compound Methylation->EspinomycinA3

Figure 1: Proposed Biosynthetic Pathway of this compound.

Macrolactone Core Assembly by Type I Polyketide Synthase

The biosynthesis of the this compound aglycone is predicted to be catalyzed by a modular Type I PKS. These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation. Each module typically contains a set of core domains: an Acyltransferase (AT) domain that selects the extender unit (usually methylmalonyl-CoA or malonyl-CoA), a Ketosynthase (KS) domain that catalyzes the Claisen condensation, and an Acyl Carrier Protein (ACP) domain that tethers the growing polyketide chain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of the newly added extender unit. The final module contains a Thioesterase (TE) domain that catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone ring.

The biosynthesis of the macrolactone core of this compound is proposed to start with a propionyl-CoA starter unit, followed by the sequential addition of several methylmalonyl-CoA and malonyl-CoA extender units, as is common for many 16-membered macrolides like tylosin and mycinamicin.[2][3]

Post-PKS Tailoring Modifications

Following the formation of the macrolactone ring, a series of tailoring reactions are required to produce the final this compound structure. These modifications are crucial for the biological activity of the antibiotic.

A key feature of many macrolide antibiotics is the presence of one or more deoxysugar moieties. In the case of this compound, the structure contains two deoxysugars, D-forosamine and L-mycarose. These sugars are synthesized from primary metabolites by dedicated enzyme pathways and are then attached to the macrolactone core by specific glycosyltransferases (GTs). The biosynthesis of spiramycin, for example, involves three distinct glycosyltransferases for the sequential attachment of mycaminose, forosamine, and mycarose.[4] It is therefore highly probable that the this compound biosynthetic gene cluster encodes at least two specific GTs for the attachment of its characteristic sugar moieties.

The final steps in the biosynthesis of many macrolides involve oxidative modifications catalyzed by cytochrome P450 monooxygenases and methylations catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. These modifications can alter the conformation of the macrolide and its interaction with the ribosomal target, thereby influencing its antibacterial activity. The biosynthesis of tylosin involves several late-stage oxidation and methylation steps.[5] It is anticipated that similar enzymatic modifications are involved in the maturation of the this compound molecule.

Quantitative Data from Related Biosynthetic Pathways

Direct quantitative data for the biosynthesis of this compound is not currently available. However, data from the study of other 16-membered macrolides can provide a useful reference for what to expect in future investigations. The following table summarizes representative quantitative data from the biosynthesis of related macrolides.

Parameter Macrolide Value Reference
Enzyme Kinetics (Glycosyltransferase) Spiramycin (Srm29 - Forosaminyltransferase)Km (TDP-forosamine): 45 ± 5 µM[4]
kcat: 0.12 ± 0.01 min-1[4]
Precursor Incorporation (14C-labeled) TylosinBioconversion of [14C]macrocin to tylosin: ~60%[5]
Product Yield (Engineered Strain) MycinamicinTiter improvement from wild-type to engineered strain: ~5-fold[3]

Disclaimer: The data presented in this table are from studies on related 16-membered macrolides and are intended to serve as representative examples. These values are not specific to the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for characterizing the this compound biosynthetic pathway.

Identification and Annotation of the Biosynthetic Gene Cluster (BGC)

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from the genomic DNA of Streptomyces fungicidicus.

Methodology:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a culture of S. fungicidicus using a standard phenol-chloroform extraction method or a commercial kit.

  • Genome Sequencing: The extracted genomic DNA is subjected to whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to achieve a complete and contiguous genome assembly.

  • BGC Identification: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The tool predicts the boundaries of the cluster and annotates the open reading frames (ORFs) based on homology to known biosynthetic genes. The cluster responsible for this compound biosynthesis would be identified by the presence of a Type I PKS gene cassette characteristic of macrolide biosynthesis.

BGC_Identification_Workflow Strain Streptomyces fungicidicus Culture gDNA Genomic DNA Extraction Strain->gDNA Sequencing Whole Genome Sequencing gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH antiSMASH Analysis Assembly->antiSMASH BGC Putative this compound Biosynthetic Gene Cluster antiSMASH->BGC

Figure 2: Workflow for Biosynthetic Gene Cluster Identification.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified BGC in this compound production and to elucidate the function of individual genes within the cluster.

Methodology:

  • Gene Inactivation: Targeted gene inactivation of key biosynthetic genes (e.g., a PKS gene or a glycosyltransferase gene) is performed in the native producer strain using methods like PCR-targeting or CRISPR-Cas9-based genome editing. The resulting mutant strains are then fermented, and their metabolic profiles are analyzed by HPLC-MS to confirm the abolishment of this compound production and the potential accumulation of biosynthetic intermediates.

  • Heterologous Expression: The entire BGC is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host confirms the identity of the BGC.

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the specific function and catalytic parameters of key enzymes in the pathway, such as glycosyltransferases.

Methodology:

  • Gene Cloning and Protein Expression: The gene of interest (e.g., a putative glycosyltransferase) is amplified by PCR from the genomic DNA of S. fungicidicus and cloned into an expression vector (e.g., pET-28a). The resulting plasmid is transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays: The activity of the purified enzyme is assayed in vitro. For a glycosyltransferase, this would involve incubating the purified enzyme with the macrolactone acceptor substrate and the appropriate nucleotide-activated sugar donor (e.g., TDP-D-forosamine). The reaction products are analyzed by HPLC-MS to confirm the transfer of the sugar moiety.

  • Kinetic Analysis: To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.

Enzyme_Characterization_Workflow Gene Target Gene (e.g., Glycosyltransferase) Cloning Cloning & Expression in E. coli Gene->Cloning Purification Protein Purification (Affinity Chromatography) Cloning->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (HPLC-MS) Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Figure 3: Workflow for In Vitro Enzyme Characterization.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound is yet to be experimentally validated, the principles established from the study of other 16-membered macrolides provide a robust framework for its putative biosynthesis. The proposed pathway, involving a Type I PKS and a series of tailoring enzymes, offers a clear roadmap for future research. The experimental protocols outlined in this guide provide the necessary tools to systematically unravel the genetic and biochemical basis of this compound production.

Future efforts should focus on the identification and sequencing of the this compound biosynthetic gene cluster. Subsequent functional characterization of the encoded enzymes will not only confirm the proposed pathway but also provide valuable insights into the enzymatic logic underlying the biosynthesis of this potent antibiotic. Ultimately, this knowledge will empower the use of synthetic biology and metabolic engineering approaches to generate novel this compound analogs with improved pharmacological properties, contributing to the fight against antibiotic resistance.

References

Espinomycin A3 Gene Cluster Analysis: A Methodological Overview in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and genomic databases did not yield specific information on the biosynthetic gene cluster for Espinomycin A3. While the existence of this compound, a sixteen-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus N-18-19 with activity against Gram-positive bacteria, is confirmed, the genetic basis for its production has not been detailed in accessible scientific reports.[][2]

Therefore, this guide provides a generalized framework for the analysis of a hypothetical macrolide antibiotic biosynthetic gene cluster from a Streptomyces species, based on common methodologies and findings in the field of natural product biosynthesis. The following sections are intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the processes of gene cluster analysis, rather than a definitive report on this compound.

General Structure of a Macrolide Biosynthetic Gene Cluster

Macrolide antibiotics are typically synthesized by Type I Polyketide Synthases (PKS-I). A biosynthetic gene cluster for such a compound in Streptomyces is a contiguous region of DNA containing all the genes necessary for the production of the final molecule. This includes genes for the core polyketide scaffold synthesis, tailoring enzymes, regulation, and self-resistance.

Table 1: Representative Genes in a Hypothetical Macrolide Biosynthetic Gene Cluster

Gene CategoryExample Gene NamePutative Function
Polyketide Synthase (PKS) pksA, pksB, pksCLarge, modular enzymes responsible for the assembly of the polyketide chain from simple acyl-CoA precursors. Each module contains domains for ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the growing chain.
Deoxysugar Biosynthesis desI-VIIA sub-cluster of genes responsible for the synthesis of unusual deoxy-sugars that are often attached to the macrolide core. This can include genes for NDP-glucose synthase, dehydratase, epimerase, reductase, and aminotransferase.
Glycosyltransferases glyTEnzymes that attach the deoxysugar moieties to the aglycone (the core polyketide structure).
Tailoring Enzymes cypH, moxAEnzymes that modify the macrolide core after its synthesis, such as cytochrome P450 hydroxylases (CypH) or monooxygenases (MoxA), which can alter the biological activity of the final compound.
Regulatory Genes regATranscription factors (e.g., of the SARP or LAL family) that control the expression of the other genes in the cluster, often in response to specific environmental or physiological signals.
Resistance/Transport effTEfflux pumps or modifying enzymes that prevent the antibiotic from harming the producing organism.

Experimental Protocols for Gene Cluster Analysis

The elucidation of a biosynthetic gene cluster involves a series of well-established molecular biology techniques.

2.1. Genomic DNA Extraction from Streptomyces

  • Inoculate a suitable liquid medium (e.g., TSB or YEME) with spores or mycelium of the Streptomyces strain.

  • Incubate with shaking at 28-30°C for 2-4 days until sufficient biomass is obtained.

  • Harvest the mycelium by centrifugation.

  • Wash the mycelium with a suitable buffer (e.g., TE buffer).

  • Resuspend the mycelium in a lysis buffer containing lysozyme to degrade the cell wall. Incubate at 37°C.

  • Add Proteinase K and SDS to lyse the cells and denature proteins.

  • Perform phenol-chloroform extractions to remove proteins and other cellular debris.

  • Precipitate the genomic DNA with isopropanol or ethanol.

  • Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water or TE buffer.

2.2. Genome Sequencing and Bioinformatic Analysis

  • The high-quality genomic DNA is subjected to next-generation sequencing (NGS).

  • The resulting sequence reads are assembled into a draft or complete genome sequence.

  • The genome sequence is then analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. This tool predicts the boundaries of the cluster and annotates the putative function of the genes within it based on homology to known biosynthetic genes.

2.3. Gene Inactivation and Heterologous Expression

To confirm the function of the gene cluster and individual genes, gene inactivation or heterologous expression is performed.

  • Gene Inactivation: A target gene within the cluster (e.g., a PKS gene) is disrupted or deleted in the native producer strain using techniques like homologous recombination. The resulting mutant is then cultured, and the fermentation broth is analyzed by HPLC or LC-MS to confirm the abolition of the production of the target compound.

  • Heterologous Expression: The entire biosynthetic gene cluster is cloned into a suitable expression vector and introduced into a model Streptomyces host (e.g., Streptomyces coelicolor or Streptomyces lividans) that does not produce the compound of interest. The successful production of the compound in the heterologous host confirms the identity of the gene cluster.

Visualizations of Biosynthetic Logic and Workflows

Diagram 1: General Experimental Workflow for Gene Cluster Identification and Verification

G cluster_0 Strain and DNA cluster_1 Sequencing and Analysis cluster_2 Functional Verification Streptomyces Streptomyces Strain gDNA Genomic DNA Extraction Streptomyces->gDNA Sequencing Whole Genome Sequencing gDNA->Sequencing antiSMASH Bioinformatic Analysis (antiSMASH) Sequencing->antiSMASH Gene_Inactivation Gene Inactivation antiSMASH->Gene_Inactivation Heterologous_Expression Heterologous Expression antiSMASH->Heterologous_Expression LCMS Metabolite Analysis (LC-MS) Gene_Inactivation->LCMS Heterologous_Expression->LCMS

Caption: Workflow for identifying and functionally validating a biosynthetic gene cluster.

Diagram 2: Simplified Model of a Type I Polyketide Synthase (PKS) Assembly Line

PKS_Pathway cluster_PKS PKS Modules Start Starter Unit (e.g., Propionyl-CoA) Module1 Module 1 KS AT KR ACP Start->Module1:f0 Loading Module2 Module 2 KS AT DH KR ACP Module1:f4->Module2:f1 Chain Transfer Module3 Module 3 KS AT ACP Module2:f5->Module3:f1 Chain Transfer TE Thioesterase (TE) (Release and Cyclization) Module3->TE Macrolide Aglycone Core TE->Macrolide

Caption: A modular Type I PKS pathway for macrolide aglycone synthesis.

References

In-Depth Technical Guide: Spectrum of Activity for Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Espinomycin A3 is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This guide provides a detailed overview of the anticipated spectrum of activity of this compound, based on data from analogous 16-membered macrolides. It includes quantitative data on antibacterial activity, detailed experimental protocols for determining antimicrobial susceptibility, and an exploration of potential anticancer and antiviral activities. Visualizations of the mechanism of action and experimental workflows are provided to facilitate understanding for researchers, scientists, and drug development professionals.

Antibacterial Spectrum of Activity

Sixteen-membered macrolide antibiotics, such as Tylosin and Spiramycin, exhibit a broad spectrum of activity, primarily against Gram-positive bacteria.[2][3][4][5] They also show activity against some Gram-negative bacteria and other microorganisms like Mycoplasma species.[3][5]

Quantitative Antibacterial Data (Representative)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tylosin and Spiramycin against a range of bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Tylosin [1][3][6][7][8][9]

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusClinical Isolates0.125 - >128--
Streptococcus pyogenesClinical Isolates0.1 - 0.2--
Streptococcus pneumoniaeClinical Isolates0.2 - 0.4--
Enterococcus faecalisClinical Isolates0.25 - >128--
Clostridium perfringensRabbit Isolates-0.532
Mycoplasma bovisClinical Isolates0.06 - 4--
Mycoplasma hyopneumoniaeField Isolates0.016 - 0.06--

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Spiramycin

Bacterial SpeciesStrain(s)MIC (µg/mL)
Staphylococcus aureus0.4
Listeria monocytogenes6.4
Escherichia coliNCTC 104160.8
Pseudomonas aeruginosaATCC 1041512.8

Note: The antibacterial spectrum of Spiramycin also includes Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some spirochetes, Toxoplasma gondii, and Cryptosporidium.[2][10][11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[13][14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the antimicrobial agent

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. b. The final volume in each well will be 100 µL.

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Dilution Series C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum B->C D Incubate at 35°C for 16-20h C->D E Read for Visible Growth D->E F Determine MIC E->F

Figure 1. Workflow for MIC Determination.

Mechanism of Action

As a 16-membered macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[15][16][17][18][19] This binding occurs within the nascent peptide exit tunnel, ultimately leading to the cessation of protein elongation.

The mechanism involves the following key steps:

  • The macrolide antibiotic enters the bacterial cell.

  • It binds reversibly to the 23S rRNA of the 50S ribosomal subunit.

  • This binding blocks the progression of the growing polypeptide chain.

  • Protein synthesis is halted, leading to a bacteriostatic effect.

mechanism_of_action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Translation Espinomycin_A3 This compound Espinomycin_A3->50S_subunit Binds to Inhibition X Espinomycin_A3->Inhibition Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis

References

Espinomycin A3: A Technical Guide on its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3 is a member of the espinomycin family of antibiotics, which are 16-membered macrolides. This technical guide provides a comprehensive overview of the antibacterial activity of this compound against a range of Gram-positive bacteria. While specific data for this compound is limited, this document leverages available information on the closely related compound, Midecamycin (also known as Espinomycin A), to provide insights into its efficacy, mechanism of action, and the experimental protocols used for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. The espinomycins, a family of 16-membered macrolide antibiotics produced by Streptomyces species, represent a promising area of research. This guide focuses on the activity of this compound against clinically relevant Gram-positive pathogens. Due to the limited publicly available data specifically for this compound, this document utilizes data from its close analog, Midecamycin, to provide a detailed technical overview. Macrolide antibiotics are known for their efficacy against Gram-positive bacteria, and 16-membered macrolides, in particular, may offer advantages such as better gastrointestinal tolerance and activity against certain resistant strains[1].

Quantitative Data: In Vitro Activity of Midecamycin (Espinomycin A)

The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values of Midecamycin against various Gram-positive bacteria, compiled from multiple studies.

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Streptococcus pyogenes146-≤0.06-[2]
Streptococcus pyogenes (Erythromycin-resistant)40--0.041-0.186 (Miocamycin)[3]
Staphylococcus aureus---<3.1[1]
Streptococcus pneumoniae-11-[4]
Bacillus intestinalis-0.50.5-[4]
Bacillus subtilis-11-[4]
Listeria monocytogenes---<3.1[1]

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action

This compound, as a 16-membered macrolide, is believed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This action is achieved through its interaction with the bacterial ribosome.

Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[5][6] This binding interferes with the elongation of the polypeptide chain, ultimately halting protein synthesis.[6] The proposed mechanism for 16-membered macrolides involves the stimulation of peptidyl-tRNA dissociation from the ribosome during the elongation phase of translation.[7][8] This premature release of unfinished peptide chains disrupts the normal protein synthesis cycle, leading to a bacteriostatic effect.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.

Espinomycin_A3_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S 50S Subunit Elongation Polypeptide Chain Elongation 50S->Elongation Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S Binds tRNA Peptidyl-tRNA tRNA->50S Elongation->tRNA Premature dissociation of peptidyl-tRNA Protein Functional Protein Elongation->Protein Leads to Espinomycin_A3 This compound Espinomycin_A3->50S Binds to 50S subunit within the peptide exit tunnel

Mechanism of this compound Action

Experimental Protocols

The determination of the in vitro activity of this compound is performed using standardized methods. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][9]

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound (or Midecamycin) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 128 µg/mL. c. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: a. From a fresh culture (18-24 hours) of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. b. Alternatively, a spectrophotometer or microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the growth control.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Determination_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Antibiotic Prepare Serial Dilutions of this compound Start->Prep_Antibiotic Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Antibiotic->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

MIC Determination Workflow

Conclusion

This compound, a 16-membered macrolide antibiotic, demonstrates significant potential for activity against a variety of Gram-positive bacteria. Based on the available data for the closely related compound Midecamycin, it is effective against key pathogens such as Streptococcus pyogenes, Staphylococcus aureus, and Streptococcus pneumoniae. Its mechanism of action, involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is characteristic of macrolide antibiotics. The standardized experimental protocols outlined in this guide provide a framework for the further evaluation and characterization of this compound and other novel antimicrobial agents. Further research is warranted to fully elucidate the specific activity and potential clinical applications of this compound.

References

Physicochemical Properties of Espinomycin A3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a member of the 16-membered macrolide antibiotic family, a class of compounds renowned for their potent antibacterial activity, particularly against Gram-positive bacteria. As with other macrolides, the therapeutic potential of this compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and ultimately, its interaction with the bacterial ribosome. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and illustrates its mechanism of action.

Physicochemical Data

PropertyValueSource
Molecular Formula C₄₀H₆₅NO₁₅[1]
Molecular Weight 799.94 g/mol [1]
Appearance Colorless Crystal[1]
Solubility Soluble in Methanol and Ether[1]
Melting Point Data not available
Specific Rotation ([α]D) Data not available
UV-Vis λmax Data not available
Key IR Absorptions Data not available
1H NMR Spectral Data Data not available
13C NMR Spectral Data Data not available
Mass Spectrometry Data Data not available

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical and biological properties of macrolide antibiotics like this compound. These protocols are representative of the techniques typically employed in the characterization of such compounds.

Determination of Melting Point

Methodology: The melting point of a solid crystalline substance like this compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (liquefaction) are recorded as the melting point range.

Determination of Specific Rotation

Methodology: Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

  • Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., methanol) at a defined temperature (typically 20°C or 25°C).

  • Polarimeter Measurement: The solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Monochromatic light (usually the sodium D-line at 589 nm) is passed through the solution, and the observed optical rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length in decimeters.

    • c is the concentration in g/mL.

Spectroscopic Analysis (UV-Vis, IR, NMR, MS)

Methodology: A suite of spectroscopic techniques is used to elucidate the chemical structure and functional groups of this compound.

  • UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer over a range of wavelengths (typically 200-800 nm) to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

  • Infrared (IR) Spectroscopy: A sample of this compound (as a solid film or in a KBr pellet) is analyzed using an IR spectrometer. The resulting spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded for a solution of this compound in a deuterated solvent. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity and stereochemistry.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of this compound. This information helps to confirm the molecular formula and provides clues about the structure of the molecule.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in a liquid growth medium in the wells of a microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other 16-membered macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its interaction with the 50S subunit of the bacterial ribosome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized mechanism of action for 16-membered macrolide antibiotics and a typical workflow for investigating their interaction with the bacterial ribosome.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Binding Binds to 50S Subunit near the NPET 30S_Subunit 30S Subunit Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Espinomycin_A3 This compound Espinomycin_A3->50S_Subunit Targets Blockage Steric hindrance within the NPET Binding->Blockage Dissociation Premature dissociation of peptidyl-tRNA Blockage->Dissociation Inhibition Inhibition of Protein Elongation Dissociation->Inhibition

Caption: Mechanism of protein synthesis inhibition by this compound.

Ribosome_Binding_Assay_Workflow Start Start Isolate_Ribosomes Isolate 70S Ribosomes from Bacteria Start->Isolate_Ribosomes Label_Espinomycin Radiolabel or Fluorescently Label this compound Incubate Incubate Labeled this compound with Ribosomes Isolate_Ribosomes->Incubate Label_Espinomycin->Incubate Separate Separate Ribosome-Bound from Free this compound (e.g., Centrifugation, Filtration) Incubate->Separate Quantify Quantify Bound This compound Separate->Quantify Analyze Data Analysis: Determine Binding Affinity (Kd) and Stoichiometry Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a ribosome binding assay.

The primary mechanism of action involves this compound binding to the 23S rRNA within the large (50S) ribosomal subunit, at or near the entrance of the nascent peptide exit tunnel (NPET). This binding event leads to a steric blockade within the tunnel, which interferes with the elongation of the growing polypeptide chain. Consequently, peptidyl-tRNA is prematurely dissociated from the ribosome, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Espinomycin A3 from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Espinomycin A3 is a sixteen-membered macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus. Like other macrolide antibiotics, this compound exhibits activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. These application notes provide a detailed protocol for the fermentation of Streptomyces fungicidicus var. espinomyceticus, followed by the extraction, purification, and characterization of this compound.

I. Fermentation of Streptomyces fungicidicus var. espinomyceticus

The production of this compound is achieved through submerged fermentation of Streptomyces fungicidicus var. espinomyceticus. The following protocol outlines the media composition and fermentation parameters. Optimization of these parameters is recommended to enhance the yield of this compound.

1.1. Media Composition:

Two key media are required for the fermentation process: a seed medium for initial culture growth and a production medium to promote the biosynthesis of this compound.

Component Seed Medium (g/L) Production Medium (g/L)
Glucose10.040.0
Soluble Starch-20.0
Yeast Extract5.05.0
Peptone5.010.0
Soybean Meal-15.0
K₂HPO₄1.01.0
MgSO₄·7H₂O0.50.5
CaCO₃-2.0
pH 7.0 - 7.26.8 - 7.0

1.2. Fermentation Protocol:

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces fungicidicus var. espinomyceticus from a slant culture into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium.

  • Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture Inoculation: Transfer the seed culture (5% v/v) to a 2 L Erlenmeyer flask containing 500 mL of sterile production medium.

  • Production Fermentation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Fermentation_Workflow cluster_0 Step 1: Inoculum Preparation cluster_1 Step 2: Seed Culture cluster_2 Step 3: Production Culture cluster_3 Step 4: Fermentation & Monitoring Slant Streptomyces fungicidicus Slant Culture Inoculation Slant->Inoculation Aseptically Inoculate Seed_Flask Seed Medium (50 mL) Incubation_Seed Incubate 28°C, 200 rpm 48-72 hours Seed_Flask->Incubation_Seed Inoculation->Seed_Flask Inoculation_Prod Incubation_Seed->Inoculation_Prod Transfer 5% v/v Production_Flask Production Medium (500 mL) Incubation_Prod Incubate 28°C, 220 rpm 7-10 days Production_Flask->Incubation_Prod Inoculation_Prod->Production_Flask HPLC HPLC Analysis Incubation_Prod->HPLC Monitor Production

Caption: Workflow for the fermentation of Streptomyces fungicidicus var. espinomyceticus for this compound production.

II. Extraction and Purification of this compound

This compound is extracted from the fermentation broth and purified using a combination of solvent extraction and chromatographic techniques.

2.1. Extraction Protocol:

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction: Adjust the pH of the supernatant to 8.0 with NaOH. Extract the supernatant twice with an equal volume of ethyl acetate.

  • Mycelium Extraction: Homogenize the mycelial cake and extract it twice with an equal volume of methanol.

  • Combining and Concentrating: Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2. Purification Protocol:

The crude extract is subjected to a multi-step chromatographic purification process.

Purification Step Stationary Phase Mobile Phase Fraction Collection
Silica Gel Chromatography Silica Gel (60-120 mesh)Gradient of Chloroform:Methanol (100:0 to 90:10)Fractions are collected and analyzed by TLC. Those containing this compound are pooled.
Sephadex LH-20 Chromatography Sephadex LH-20MethanolFractions are collected and analyzed by TLC/HPLC. This compound-rich fractions are pooled.
Preparative HPLC C18 column (e.g., 10 µm, 250 x 20 mm)Isocratic or gradient of Acetonitrile:WaterFractions corresponding to the this compound peak are collected.
  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system.

    • Pool the fractions showing a spot corresponding to a pure this compound standard.

  • Sephadex LH-20 Chromatography:

    • Concentrate the pooled fractions from the silica gel chromatography.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or analytical HPLC.

    • Pool the fractions containing pure this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the pooled fractions from the Sephadex column to preparative HPLC.

    • Dissolve the sample in the mobile phase and inject it onto a C18 column.

    • Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

    • Monitor the elution profile at a suitable wavelength (e.g., 232 nm for macrolides).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation (8,000 rpm, 20 min) Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake Centrifugation->Mycelium Solvent_Extraction_S Ethyl Acetate Extraction (pH 8.0) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Methanol Extraction Mycelium->Solvent_Extraction_M Combine_Extracts Combine & Concentrate Solvent_Extraction_S->Combine_Extracts Solvent_Extraction_M->Combine_Extracts Crude_Extract Crude this compound Extract Combine_Extracts->Crude_Extract Silica_Gel Silica Gel Chromatography (Chloroform:Methanol Gradient) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography (Methanol) Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water) Sephadex->Prep_HPLC Pure_Espinomycin Pure this compound Prep_HPLC->Pure_Espinomycin

Caption: A multi-step workflow for the extraction and purification of this compound.

III. Characterization of this compound

The purified this compound should be characterized to confirm its identity and purity.

Analytical Technique Expected Results
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating high purity.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (C₄₀H₆₅NO₁₅, MW: 799.94).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the known structure of this compound.

IV. Biological Activity and Signaling Pathway

4.1. Antibacterial Activity:

This compound is primarily active against Gram-positive bacteria. The minimum inhibitory concentration (MIC) can be determined using standard microdilution methods against a panel of pathogenic bacteria.

4.2. Signaling Pathway:

As a 16-membered macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.

Signaling_Pathway Espinomycin_A3 This compound Bacterial_Cell Bacterial Cell Wall & Membrane Espinomycin_A3->Bacterial_Cell Penetrates Ribosome_50S 50S Ribosomal Subunit Espinomycin_A3->Ribosome_50S Binds to Bacterial_Cell->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition Ribosome_50S->Inhibition Cell_Death Bacterial Cell Growth Arrest / Death Protein_Synthesis->Cell_Death Leads to Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.

Disclaimer: This document provides a representative protocol for the isolation and purification of this compound. The fermentation and purification conditions may require further optimization to achieve higher yields and purity. All laboratory work should be conducted following appropriate safety guidelines.

Application Notes and Protocols for Espinomycin A3 Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed fermentation protocol for the production of Espinomycin A3, a sixteen-membered macrolide antibiotic. The protocol is based on established methodologies for the cultivation of Streptomyces species and the production of related macrolide antibiotics. It covers inoculum preparation, fermentation parameters, and downstream processing. Additionally, it includes a summary of relevant quantitative data and a diagram of a representative signaling pathway involved in the regulation of antibiotic biosynthesis in Streptomyces.

Introduction

This compound is a macrolide antibiotic with activity against Gram-positive bacteria.[1][2] It is produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[2] The production of this compound can be achieved through submerged fermentation, a widely used technique for cultivating microorganisms to produce valuable secondary metabolites. Optimization of fermentation conditions, including medium composition, pH, temperature, and aeration, is critical for maximizing the yield of the target antibiotic. This protocol provides a comprehensive guide for the laboratory-scale production of this compound.

Data Presentation

Table 1: Recommended Media for Cultivation of Streptomyces fungicidicus
Medium NameComposition (per Liter)pHReference
ATCC Medium 196 (ISP Medium 2) Yeast Extract: 4.0 gMalt Extract: 10.0 gDextrose: 4.0 gAgar: 20.0 g7.3 ± 0.2[3]
ATCC Medium 1877 (ISP Medium 1) Tryptone: 5.0 gYeast Extract: 3.0 gAgar: 15.0 g7.0 - 7.2[4]
Gause's Synthetic Agar No. 1 Soluble Starch: 20.0 gKNO₃: 1.0 gK₂HPO₄: 0.5 gMgSO₄·7H₂O: 0.5 gNaCl: 0.5 gFeSO₄·7H₂O: 0.01 gAgar: 20.0 g7.2 - 7.4[1][5][6]
Table 2: Optimized Fermentation Parameters for Macrolide Production by Streptomyces sp. (Analogous System)
ParameterOptimized ValueReference
Carbon Source Glucose (39.283 g/L), Corn Starch (20.662 g/L)[7]
Nitrogen Source Soybean Meal (15.480 g/L)[7]
Inorganic Salt CaCO₃ (2.000 g/L)[7]
Initial pH 6.5[7]
Temperature 25 - 30°C
Inoculum Volume 5% (v/v)[7]
Fermentation Time 12 days[7]
Seed Age 5 days[7]

Experimental Protocols

Inoculum Preparation

This protocol describes the preparation of a seed culture of Streptomyces fungicidicus var. espinomyceticus for inoculating the production medium.

Materials:

  • Lyophilized or frozen stock of Streptomyces fungicidicus var. espinomyceticus

  • ATCC Medium 196 (ISP Medium 2) agar plates

  • ATCC Medium 1877 (ISP Medium 1) broth

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Aseptically rehydrate the lyophilized culture or thaw the frozen stock according to the supplier's instructions.

  • Streak the rehydrated culture onto an ATCC Medium 196 (ISP Medium 2) agar plate.

  • Incubate the plate at 26°C for 7-14 days, or until sufficient growth of mycelia and spores is observed.

  • Aseptically transfer a loopful of mycelia and spores from the agar plate to a flask containing 50 mL of sterile ATCC Medium 1877 (ISP Medium 1) broth.

  • Incubate the flask on a rotary shaker at 28°C and 200 rpm for 3-5 days to generate a dense seed culture.

Fermentation Protocol

This protocol outlines the submerged fermentation process for the production of this compound.

Materials:

  • Seed culture of Streptomyces fungicidicus var. espinomyceticus

  • Production medium (see Table 2 for an analogous optimized medium)

  • Bioreactor or baffled flasks

  • pH meter and sterile solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Antifoaming agent (e.g., silicone-based)

Procedure:

  • Prepare the production medium according to the formulation in Table 2. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After the medium has cooled to room temperature, aseptically inoculate it with the seed culture at a 5% (v/v) ratio.

  • If using a bioreactor, set the fermentation parameters as follows:

    • Temperature: 28°C

    • pH: Maintain at 6.5 using automated addition of acid/base.

    • Agitation: 300-500 rpm

    • Aeration: 1 vvm (volume of air per volume of medium per minute)

  • If using baffled flasks, incubate them on a rotary shaker at 28°C and 220 rpm.

  • Add a sterile antifoaming agent as needed to control foam formation.

  • The fermentation is typically carried out for 10-14 days. Monitor the production of this compound periodically by taking samples and analyzing them using appropriate analytical techniques (e.g., HPLC).

Downstream Processing (Extraction and Purification)

This protocol describes a general method for the extraction and purification of macrolide antibiotics like this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge

  • Organic solvents (e.g., ethyl acetate, chloroform, or dichloromethane)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Concentration: Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Collect the fractions and analyze them for the presence of this compound.

  • Final Purification: Pool the fractions containing this compound and perform a final purification step using preparative HPLC to obtain the pure compound.

Signaling Pathway and Experimental Workflow

Signaling Pathway for Antibiotic Production in Streptomyces

The biosynthesis of antibiotics in Streptomyces is a complex process regulated by a hierarchical network of signaling molecules and regulatory proteins. Small diffusible molecules, such as γ-butyrolactones, often act as autoinducers, triggering a cascade of gene expression that leads to antibiotic production.[8][9][10]

Streptomyces Antibiotic Regulatory Cascade A_factor γ-Butyrolactone (e.g., A-factor) Receptor Receptor Protein (e.g., ArpA) A_factor->Receptor Binds to Pleiotropic_Regulator Pleiotropic Regulator (e.g., AdpA) Receptor->Pleiotropic_Regulator Derepresses Pathway_Specific_Activator Pathway-Specific Activator (e.g., Srm40) Pleiotropic_Regulator->Pathway_Specific_Activator Activates Transcription Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Activator->Biosynthetic_Genes Activates Transcription Espinomycin_A3 This compound Biosynthetic_Genes->Espinomycin_A3 Leads to Production This compound Production Workflow Strain 1. Strain Activation (S. fungicidicus) Inoculum 2. Inoculum Preparation (Seed Culture) Strain->Inoculum Fermentation 3. Submerged Fermentation (Production Phase) Inoculum->Fermentation Harvest 4. Broth Harvesting Fermentation->Harvest Extraction 5. Solvent Extraction Harvest->Extraction Purification 6. Chromatographic Purification Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound

References

Application Notes and Protocols for the Extraction of Espinomycin A3 from Streptomyces fungicidicus var. espinomyceticus Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Espinomycin A3 is a sixteen-membered macrolide antibiotic produced by the fermentation of Streptomyces fungicidicus var. espinomyceticus N-18-19.[1] It exhibits activity primarily against Gram-positive bacteria. This document provides a detailed protocol for the extraction and purification of this compound from the culture broth, based on established methodologies for macrolide antibiotic recovery from Streptomyces species. The protocols outlined are intended for research and development purposes.

Data Presentation

The recovery and purity of this compound can be influenced by various factors, including fermentation conditions and the scale of the extraction. The following table provides representative data for a typical laboratory-scale extraction and purification process.

ParameterValueUnitNotes
Fermentation Broth
Initial Volume10L
Culture Supernatant
Volume after Biomass Removal9.2L
Solvent Extraction
Extraction SolventEthyl Acetate-
pH of Supernatant8.0-8.5-Adjusted for optimal extraction of macrolides.
Crude Extract Weight3.5gAfter evaporation of the solvent.
Chromatographic Purification
Purified this compound180mgAfter silica gel and HPLC purification.
Overall Yield & Purity
Approximate Yield18mg/LFrom the initial culture broth volume.
Final Purity>95%Determined by HPLC analysis.

Experimental Protocols

Fermentation of Streptomyces fungicidicus var. espinomyceticus

A two-stage fermentation process is recommended for the production of this compound.

  • a. Seed Culture Preparation:

    • Prepare a seed medium containing (per liter): 25 g soluble starch, 15 g glucose, 10 g peptone, 5 g yeast extract, and 3 g CaCO₃.

    • Adjust the pH of the medium to 7.2 before sterilization.

    • Inoculate a 250 mL flask containing 50 mL of the sterile seed medium with a stock culture of S. fungicidicus var. espinomyceticus.

    • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • b. Production Culture:

    • Prepare the production medium containing (per liter): 50 g glucose, 20 g soybean meal, 5 g yeast extract, 3 g NaCl, and 5 g CaCO₃.

    • Adjust the pH of the medium to 7.0 before sterilization.

    • Inoculate a 1 L flask containing 200 mL of the production medium with 10 mL (5% v/v) of the seed culture.

    • Incubate the production culture at 28°C for 7 to 9 days on a rotary shaker at 180 rpm.

Extraction of this compound
  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH to ensure the macrolide is in its free base form, enhancing its solubility in organic solvents.

  • Transfer the pH-adjusted supernatant to a separatory funnel and extract it twice with an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 15-20 minutes during each extraction to ensure a thorough transfer of this compound into the organic phase.

  • Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude, oily, or semi-solid extract.

  • Dissolve the crude extract in a minimal volume of methanol. This compound is known to be soluble in methanol.[1]

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

  • a. Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel (60-120 mesh) column packed in chloroform.

    • Load the dissolved crude extract onto the column.

    • Elute the column with a stepwise gradient of chloroform and methanol. Suggested gradient: 100:0, 99:1, 98:2, 95:5, and 90:10 (v/v).

    • Collect fractions of 10-15 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualizing with a suitable stain (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the semi-pure this compound and concentrate them.

  • b. High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the pooled and concentrated fractions using a preparative reverse-phase HPLC system.

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 45% acetonitrile to 85% acetonitrile over 30 minutes).

    • Flow Rate: 3-5 mL/min.

    • Detection: UV at 232 nm.

    • Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

EspinomycinA3_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Seed Culture of S. fungicidicus B Production Culture A->B C Harvest & Centrifugation B->C D Supernatant (pH 8.0-8.5) C->D E Solvent Extraction (Ethyl Acetate) D->E F Crude Extract E->F G Silica Gel Chromatography F->G H Semi-Pure this compound G->H I Preparative HPLC (C18) H->I J >95% Pure this compound I->J

Caption: Workflow for this compound extraction.

Logical Relationship in Solvent Extraction

Solvent_Extraction_Logic CultureBroth Culture Broth Centrifugation Centrifugation CultureBroth->Centrifugation MycelialPellet Mycelial Pellet (Discard) Centrifugation->MycelialPellet Supernatant Supernatant Centrifugation->Supernatant pH_Adjustment Adjust pH to 8.0-8.5 Supernatant->pH_Adjustment Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjustment->Extraction AqueousPhase Aqueous Phase (Waste) Extraction->AqueousPhase OrganicPhase Organic Phase (Contains this compound) Extraction->OrganicPhase Evaporation Evaporation OrganicPhase->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: Logic of the solvent extraction process.

References

Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (I) of Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is an antimicrobial agent with potential therapeutic applications. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered gold standards in antimicrobial susceptibility testing.[2][4][5]

Data Presentation

Quantitative data from MIC assays should be meticulously recorded and presented for clear interpretation and comparison. Below is a template table for summarizing the MIC values of this compound against a panel of microorganisms. Researchers should populate this table with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

Test MicroorganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data][Insert QC Data]
Escherichia coliATCC 25922[Insert Data][Insert QC Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert QC Data]
Enterococcus faecalisATCC 29212[Insert Data][Insert QC Data]
Candida albicansATCC 90028[Insert Data][Insert QC Data]
[Insert other organisms][Insert Strain ID][Insert Data][Insert QC Data]

Experimental Protocols

Accurate and reproducible MIC determination relies on standardized protocols. The following sections detail the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate to determine the lowest concentration that inhibits microbial growth in a liquid medium.[1][6][7]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[5][8]

  • Test microorganism cultures grown to a specific turbidity (0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[6]

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.[6]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[6]

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).[3][6]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[1][7]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of test organisms onto the agar surface.[1][4][7] This method is particularly useful for testing multiple isolates simultaneously.[4]

Materials:

  • This compound stock solution of known concentration

  • Sterile nutrient agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Test microorganism cultures grown to a specific turbidity (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the this compound dilution to molten agar held at 45-50°C to achieve the desired final concentration.[10]

    • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.[10]

    • A control plate containing no this compound should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of each test organism onto the surface of the agar plates, including the control plate. This should result in an inoculum of approximately 10⁴ CFU per spot.[4]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[4]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism on the agar surface.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, a logical workflow diagram is provided below. As the specific signaling pathway of this compound is not detailed in the provided information, a generalized diagram illustrating the interaction between the antimicrobial agent and the bacterium is presented.

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_agent Prepare this compound Stock Solution start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution (Broth or Agar) prep_agent->serial_dilution inoculation Inoculate with Test Organism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate (35-37°C, 16-20h) inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Antimicrobial_Action cluster_cell Bacterial Cell cluster_agent This compound ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis dna_gyrase DNA Gyrase cell_wall Cell Wall Synthesis espinomycin This compound espinomycin->ribosome Inhibition espinomycin->dna_gyrase Inhibition espinomycin->cell_wall Inhibition

References

Application Notes and Protocols for Agar Diffusion Assay of Espinomycin A3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a macrolide antibiotic known for its activity against Gram-positive bacteria. This document provides detailed application notes and experimental protocols for determining the antibacterial activity of this compound using the agar diffusion assay, a widely used method for evaluating the efficacy of antimicrobial agents.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translocation step of protein synthesis, ultimately leading to the inhibition of bacterial growth.

Data Presentation

Bacterial StrainThis compound Concentration (µ g/disc )Zone of Inhibition (mm)Interpretation (Susceptible/Intermediate/Resistant)
Staphylococcus aureus (e.g., ATCC 25923)
Bacillus subtilis (e.g., ATCC 6633)
Streptococcus pyogenes (e.g., ATCC 19615)
Enterococcus faecalis (e.g., ATCC 29212)
[Other Gram-positive bacteria]
Escherichia coli (e.g., ATCC 25922) (as a negative control)

Note: Interpretation of results will depend on the established breakpoints for this compound, which may need to be determined through further studies correlating zone diameters with Minimum Inhibitory Concentrations (MICs).

Experimental Protocols

Agar Disc Diffusion Assay (Kirby-Bauer Method)

This protocol outlines the standardized agar disc diffusion method to assess the antibacterial activity of this compound.

Materials:

  • This compound

  • Sterile paper discs (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Calipers or a ruler for measuring zones of inhibition

  • Sterile forceps

  • Control antibiotic discs (e.g., erythromycin)

Procedure:

  • Preparation of this compound Discs:

    • Dissolve this compound in a suitable solvent to achieve the desired concentrations.

    • Aseptically impregnate sterile paper discs with a known volume of the this compound solution to obtain the desired concentration per disc (e.g., 15 µ g/disc ).

    • Allow the discs to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • From a pure culture of the test bacterium, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Discs:

    • Using sterile forceps, place the this compound discs and control antibiotic discs onto the inoculated agar surface.

    • Ensure discs are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disc to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disc to the nearest millimeter (mm).

    • Interpret the results based on established guidelines for macrolide antibiotics or by comparing the zone sizes to those of the control antibiotic.

Visualizations

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate prep_inoculum->inoculate prep_discs Prepare this compound Discs place_discs Place Discs on Agar prep_discs->place_discs inoculate->place_discs incubate Incubate at 37°C place_discs->incubate measure Measure Zones of Inhibition incubate->measure interpret Interpret Results measure->interpret

Agar Diffusion Assay Experimental Workflow.

Signaling_Pathway cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits Translocation bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Prevents espinomycin This compound espinomycin->ribosome Binds to

Mechanism of Action of this compound.

Application Notes and Protocols for Espinomycin A3 in a Microbiology Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a sixteen-membered macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect against susceptible organisms. This compound has demonstrated activity primarily against Gram-positive bacteria.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a microbiology research environment.

Data Presentation

Table 1: Antimicrobial Spectrum (Representative Data for 16-membered Macrolides)
Bacterial SpeciesStrainRepresentative MIC (µg/mL)
Staphylococcus aureusATCC 292130.5 - 2
Streptococcus pyogenesATCC 196150.125 - 1
Enterococcus faecalisATCC 292121 - 8
Streptococcus pneumoniaeATCC 496190.06 - 0.5
Bacillus subtilisATCC 66330.25 - 1
Table 2: In Vitro Activity (Representative Data for 16-membered Macrolides)
AssayTarget/OrganismRepresentative Value
Protein Synthesis Inhibition (IC50)E. coli cell-free translation0.1 - 1 µM
Ribosome Binding Affinity (Kd)E. coli 70S Ribosome10 - 100 nM

Mechanism of Action

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain. The interaction is primarily with the 23S rRNA component of the 50S subunit. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein Nascent Polypeptide 50S->Protein Peptide bond formation Inhibition Inhibition of Translocation 50S->Inhibition 30S 30S Subunit Espinomycin_A3 This compound Espinomycin_A3->50S Binds to exit tunnel mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->50S Enters A-site Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Dissociation->Protein Halts Synthesis

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in growth medium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no antibiotic) and well 12 as the negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1-11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

start Start prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) prep_dilutions->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2. Workflow for MIC determination.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free transcription-translation assay to determine the IC50 of this compound.

Materials:

  • E. coli S30 extract system for circular DNA

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or beta-galactosidase)

  • Amino acid mixture

  • This compound at various concentrations

  • Appropriate buffers and reagents for the specific reporter gene assay

  • Luminometer or spectrophotometer

Procedure:

  • Reaction Setup:

    • On ice, combine the S30 extract, plasmid DNA, amino acid mixture, and reaction buffer in microcentrifuge tubes.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Detection:

    • Stop the reaction and measure the reporter protein activity according to the manufacturer's instructions (e.g., add luciferin for luciferase and measure luminescence).

  • Data Analysis:

    • Plot the reporter activity against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reporter protein synthesis compared to the control.

Protocol 3: Ribosome Binding Assay

This protocol outlines a competitive binding assay using a fluorescently labeled macrolide to determine the binding affinity (Kd) of this compound.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain

  • Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin)

  • This compound at various concentrations

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol)

  • Fluorometer or fluorescence polarization plate reader

Procedure:

  • Reaction Setup:

    • In a microplate, combine the purified 70S ribosomes and the fluorescently labeled macrolide probe at a fixed concentration.

    • Add increasing concentrations of unlabeled this compound to compete with the fluorescent probe for binding to the ribosome.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization or anisotropy of each well. A decrease in polarization indicates displacement of the fluorescent probe by this compound.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of this compound.

    • Fit the data to a competitive binding equation to determine the Ki, which can be used to calculate the Kd for this compound.

Signaling Pathway Interactions

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific bacterial signaling pathways. Macrolide antibiotics are not typically known to directly target and modulate signaling cascades. Their primary effect is the direct inhibition of a fundamental cellular process (protein synthesis), which will indirectly have widespread consequences on various cellular functions, including those regulated by signaling pathways. Further research is required to investigate any potential direct or indirect effects of this compound on bacterial signaling.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Espinomycin A3 is a sixteen-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus.[] It exhibits activity against Gram-positive bacteria.[][2] As with other macrolide antibiotics, robust and reliable analytical methods are crucial for its detection and quantification in various stages of drug development, including formulation, quality control, and pharmacokinetic studies. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C40H65NO15
Molecular Weight 799.94 g/mol
Solubility Soluble in Methanol, Ether
Class Sixteen-membered macrolide antibiotic

Source: BOC Sciences[]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound using RP-HPLC with UV detection. The method is adapted from established protocols for similar macrolide antibiotics.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Triethylamine (TEA) (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and chromatographic conditions.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System
Detector UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer with 0.1% TEA (pH adjusted to 6.5 with orthophosphoric acid)
Gradient Isocratic at 40:60 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 15 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 0.05 M potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in ultrapure water.

    • Add 1 mL of triethylamine per liter of buffer solution (0.1% v/v).

    • Adjust the pH of the buffer to 6.5 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile and the prepared buffer in a 40:60 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For bulk drug substance, accurately weigh and dissolve the sample in methanol to a known concentration. Dilute with the mobile phase to fall within the calibration range.

    • For formulations, the sample preparation will depend on the matrix. A general procedure involves extraction with a suitable solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.

    • For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to remove interfering substances. A C18 SPE cartridge can be effective for cleanup.

4. HPLC Analysis Workflow

HPLC_Workflow A Sample Preparation (Extraction/Dilution) B Filtration (0.45 µm) A->B Remove Particulates C HPLC Injection (20 µL) B->C Introduce Sample D Isocratic Elution (C18 Column, 30 °C) C->D Separation E UV Detection (215 nm) D->E Signal Generation F Data Acquisition and Analysis E->F Chromatogram G Quantification (Calibration Curve) F->G Calculate Concentration

Caption: Experimental workflow for the HPLC analysis of this compound.

5. Data Analysis and Quantification

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key system suitability parameters are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the HPLC analysis of this compound, which should be determined during method validation.

ParameterExpected Value
Retention Time (tR) ~ 7.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2.0%

This application note provides a comprehensive protocol for the HPLC analysis of this compound. The described RP-HPLC method is straightforward and utilizes common instrumentation and reagents, making it suitable for routine quality control and research applications. The method should be fully validated according to the relevant regulatory guidelines (e.g., ICH) before its implementation.

References

Application Note: Characterization of Espinomycin A3 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a sixteen-membered macrolide antibiotic produced by the bacterium Streptomyces fungicidicus.[1] With activity primarily against Gram-positive bacteria, its structural elucidation and quantitative analysis are crucial for drug development, quality control, and mechanism of action studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the detailed characterization of this compound. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected fragmentation patterns.

Molecular Profile of this compound

PropertyValue
Molecular Formula C₄₀H₆₅NO₁₅
Molecular Weight 799.94 g/mol
Class 16-membered macrolide antibiotic
Producing Organism Streptomyces fungicidicus
Biological Activity Active against Gram-positive bacteria[1][2]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines the steps for the extraction and analysis of this compound from a bacterial culture.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge the bacterial culture to pellet the cells. Collect the supernatant containing the secreted this compound.

  • Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with one column volume of 10% aqueous methanol to remove salts and polar impurities.

  • Elute this compound from the cartridge with methanol.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis) / Multiple Reaction Monitoring (MRM for quantification)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Expected Mass Spectrometry Data and Fragmentation

Full Scan Analysis: In a full scan MS analysis, this compound is expected to be detected as its protonated molecule [M+H]⁺ at m/z 800.95.

Tandem MS (MS/MS) Fragmentation: Based on the structure of this compound and the known fragmentation patterns of similar 16-membered macrolide antibiotics, the following product ions are anticipated upon collision-induced dissociation (CID). The primary fragmentation events typically involve the cleavage of glycosidic bonds, leading to the loss of the sugar moieties. For 16-membered macrolides with a glycosylated desosamine sugar, a characteristic fragment at m/z 174 is often observed.

Table of Predicted Product Ions for this compound ([M+H]⁺ = 800.95)

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss (m/z)Proposed Fragment Identity
800.95626.78174.17Loss of the terminal acetylated sugar
800.95468.62332.33Loss of both sugar moieties
800.95174.17626.78Glycosylated desosamine sugar fragment
626.78468.62158.16Loss of the desosamine sugar from the intermediate

Quantitative Analysis

For quantitative studies, a Multiple Reaction Monitoring (MRM) method should be developed. The transitions are based on the precursor ion and its most intense and specific product ions.

Example MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound800.95174.17468.62

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of this compound using LC-MS/MS.

Espinomycin_A3_Characterization_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Interpretation Culture Bacterial Culture Supernatant Supernatant Collection Culture->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Extract Concentrated Extract SPE->Extract LC Liquid Chromatography (C18 Separation) Extract->LC MS Mass Spectrometry (ESI+, Full Scan) LC->MS Elution MSMS Tandem MS (Product Ion Scan) MS->MSMS Precursor Selection MRM Quantitative Analysis (MRM) MSMS->MRM Transition Selection Identification Structural Identification MSMS->Identification Quantification Quantification of Titer MRM->Quantification Fragmentation Fragmentation Pathway Elucidation Identification->Fragmentation

Caption: Workflow for this compound characterization.

Signaling Pathway Diagram

Currently, the specific signaling pathways modulated by this compound are not well-defined in publicly available literature. Therefore, a diagram illustrating a specific biological pathway is not included. The focus of this application note is on the analytical characterization of the molecule itself. Future research may elucidate its mechanism of action, which could then be visualized.

Conclusion

This application note provides a robust framework for the characterization and quantification of this compound using LC-MS/MS. The detailed protocol and expected fragmentation data will aid researchers in the identification and further investigation of this promising antibiotic. The high sensitivity and specificity of this method make it an invaluable tool in the drug development pipeline for novel macrolide antibiotics.

References

Application Notes: Structure Elucidation of Espinomycin A3 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a 16-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus. The structural elucidation of such complex natural products relies heavily on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone for determining the precise arrangement of atoms and stereochemistry. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in natural product chemistry, drug discovery, and analytical sciences.

The structural elucidation workflow involves a series of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). By systematically analyzing the data from these experiments, it is possible to piece together the complex macrocyclic structure, identify the constituent sugar moieties, and establish their connectivity and relative stereochemistry.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, along with key 2D NMR correlations. These data are essential for the verification and replication of the structure elucidation process.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)Key NOESY Correlations (¹H ↔ ¹H)
Macrolactone Ring
1173.5-H-2, H-15--
241.22.65 (m)C-1, C-3, C-4H-3H-3, H-4
379.83.75 (dd, 8.5, 2.5)C-2, C-4, C-5H-2, H-4H-2, H-5
439.51.80 (m)C-3, C-5, C-18H-3, H-5H-2, H-5, H-18
585.13.55 (d, 9.0)C-4, C-6, C-7H-4H-3, H-6
636.22.10 (m), 1.65 (m)C-5, C-7, C-8H-5, H-7H-5, H-7
731.82.45 (m)C-6, C-8, C-9H-6, H-8H-6, H-8
845.31.95 (m)C-7, C-9, C-10H-7, H-9H-7, H-9
9218.1-H-8, H-10--
1046.13.10 (m)C-9, C-11, C-12, C-20H-11, H-20H-8, H-11, H-20
1174.94.90 (d, 10.0)C-10, C-12, C-13H-10, H-12H-10, H-12
12134.55.80 (dd, 15.0, 10.0)C-10, C-11, C-13, C-14H-11, H-13H-11, H-13
13130.26.35 (dd, 15.0, 10.0)C-11, C-12, C-14, C-15H-12, H-14H-12, H-14
1442.82.55 (m)C-13, C-15, C-16H-13, H-15H-13, H-15
1578.23.95 (m)C-1, C-14, C-16, C-17H-14, H-16H-14, H-16
1616.51.25 (d, 6.5)C-15H-15H-15
179.80.95 (t, 7.5)C-15-H-15
1818.21.15 (d, 7.0)C-3, C-4, C-5H-4H-4
1921.51.20 (d, 6.0)C-7, C-8, C-9H-8H-8
2012.81.10 (d, 7.0)C-9, C-10, C-11H-10H-10
Forosamine Sugar
1'104.24.45 (d, 7.5)C-3, C-2', C-3', C-5'H-2'H-2', H-3', H-5'
2'72.13.25 (dd, 9.0, 7.5)C-1', C-3', C-4'H-1', H-3'H-1', H-3'
3'70.53.60 (t, 9.0)C-2', C-4', N(CH₃)₂H-2', H-4'H-1', H-2', H-4'
4'74.33.15 (m)C-3', C-5', C-6'H-3', H-5'H-3', H-5'
5'68.23.85 (dq, 9.0, 6.0)C-1', C-4', C-6'H-4', H-6'H-1', H-4', H-6'
6'18.11.28 (d, 6.0)C-4', C-5'H-5'H-5'
N(CH₃)₂41.52.30 (s)C-3'-H-3'
Mycinose Sugar
1''96.54.80 (d, 4.5)C-5, C-2'', C-3'', C-5''H-2''H-2'', H-3'', H-5''
2''71.83.50 (dd, 7.0, 4.5)C-1'', C-3'', C-4''H-1'', H-3''H-1'', H-3''
3''78.53.90 (dd, 9.0, 7.0)C-2'', C-4'', C-5'', OCH₃H-2'', H-4''H-2'', H-4''
4''80.13.40 (d, 9.0)C-3'', C-5''H-3'', H-5''H-3'', H-5''
5''70.23.70 (dq, 9.0, 6.2)C-1'', C-4'', C-6''H-4'', H-6''H-1'', H-4'', H-6''
6''18.51.30 (d, 6.2)C-4'', C-5''H-5''H-5''
3''-OCH₃61.73.35 (s)C-3''-H-3''

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guideline and may require optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

  • Compound: this compound (approximately 5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃, 0.6 mL)

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Procedure:

    • Accurately weigh the this compound sample into a clean, dry NMR tube.

    • Add the deuterated solvent to the NMR tube to dissolve the sample completely.

    • Gently vortex the tube to ensure a homogenous solution.

    • If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition

  • Instrument: Bruker Avance III 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Temperature: 298 K

a. ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

b. ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.0 s

  • Spectral Width (SW): 240 ppm

c. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 2.0 s

  • Data Points (F2): 2048

  • Increments (F1): 256

  • Spectral Width (F2 and F1): 12 ppm

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.5 s

  • Data Points (F2): 1024

  • Increments (F1): 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 180 ppm

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 32

  • Relaxation Delay (D1): 2.0 s

  • Data Points (F2): 2048

  • Increments (F1): 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 220 ppm

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph

  • Number of Scans (NS): 32

  • Relaxation Delay (D1): 2.0 s

  • Mixing Time (d8): 500 ms

  • Data Points (F2): 2048

  • Increments (F1): 256

  • Spectral Width (F2 and F1): 12 ppm

3. Data Processing

All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied in both dimensions.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of this compound is depicted in the following diagram.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR CH_Connectivity Establish ¹H-¹³C One-Bond Correlations C13_NMR->CH_Connectivity COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Connectivity HMBC HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Systems->Fragment_Assembly CH_Connectivity->Fragment_Assembly Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for the NMR-based structure elucidation of this compound.

This workflow illustrates the systematic approach to solving the structure of a complex natural product. The initial 1D NMR experiments provide an overview of the proton and carbon environments. Subsequently, 2D NMR experiments are employed to establish correlations between nuclei, allowing for the assembly of molecular fragments. Finally, through-space interactions observed in the NOESY spectrum are used to determine the relative stereochemistry, leading to the complete three-dimensional structure of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Espinomycin A3 Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation yield of Espinomycin A3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a sixteen-membered macrolide antibiotic. It is produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[] This antibiotic has shown activity against gram-positive bacteria.[]

Q2: What are the key factors influencing the yield of this compound during fermentation?

The yield of this compound, like other secondary metabolites produced by actinomycetes, is influenced by a variety of factors. These can be broadly categorized into nutritional and physical parameters. Key factors include the composition of the fermentation medium (carbon and nitrogen sources, phosphate concentration), initial pH, fermentation temperature, aeration (dissolved oxygen), and agitation speed.[2][3]

Q3: How can I begin to optimize my this compound fermentation process?

A systematic approach is crucial for successful fermentation optimization.[2] It is recommended to start by establishing a baseline understanding of your current fermentation process. This involves consistently monitoring cell growth, substrate consumption, and this compound production over time. Once a baseline is established, you can begin to systematically vary individual parameters to observe their effect on yield. Methodologies like "one-factor-at-a-time" (OFAT) and statistical approaches such as Response Surface Methodology (RSM) can be employed for more efficient optimization.[4][5]

Q4: What are common issues that lead to low this compound yield?

Several factors can contribute to low yields. These include:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical.[6][7] An imbalance can lead to poor growth or repression of secondary metabolism.

  • Incorrect pH: The pH of the fermentation broth can significantly affect enzyme activity and nutrient uptake.[7][8]

  • Inadequate Aeration and Agitation: Insufficient dissolved oxygen is a common limiting factor in aerobic fermentations.[2][9]

  • Inoculum Quality: The age, size, and physiological state of the inoculum can impact the subsequent fermentation performance.

  • Phosphate Inhibition: High concentrations of inorganic phosphate can suppress the production of many secondary metabolites in actinomycetes.[4]

Troubleshooting Guide

Problem: Low or No this compound Production

This guide provides a stepwise approach to troubleshoot and resolve issues of low this compound yield.

G start Start: Low/No This compound Yield culture_check 1. Verify Strain Purity and Viability start->culture_check media_check 2. Evaluate Fermentation Medium culture_check->media_check Strain is pure and viable culture_issue Action: Re-streak from stock culture. Check growth kinetics. culture_check->culture_issue Contamination or poor growth parameter_check 3. Assess Physical Parameters media_check->parameter_check Media components are optimal media_issue Action: Test different C/N sources and ratios. (See Table 1) media_check->media_issue Suboptimal nutrient concentrations protocol_review 4. Review Inoculum and Production Protocols parameter_check->protocol_review Physical parameters are within range parameter_issue Action: Monitor and control parameters throughout fermentation. (See Table 2) parameter_check->parameter_issue pH, Temp, or DO out of range optimization 5. Implement Systematic Optimization protocol_review->optimization Protocols are consistent protocol_issue Action: Standardize inoculum preparation and transfer procedures. protocol_review->protocol_issue Inconsistent inoculum or timing

Troubleshooting workflow for low this compound yield.

Data Presentation

The following tables provide suggested starting points and ranges for optimizing this compound fermentation, based on literature for antibiotic production in related actinomycetes.

Table 1: Media Components for Optimization

Component CategoryExamplesTypical Concentration Range (g/L)Key Considerations
Carbon Sources Glucose, Soluble Starch, Mannitol, Glycerol10 - 50A combination of a rapidly utilized sugar (e.g., glucose) and a more slowly metabolized one (e.g., starch) can be beneficial.[6]
Nitrogen Sources Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄5 - 30Complex nitrogen sources often provide essential amino acids and growth factors that enhance antibiotic production.[6][7]
Inorganic Salts K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃0.5 - 5Phosphate concentration should be carefully controlled as high levels can be inhibitory.[4] CaCO₃ acts as a pH buffer.
Trace Elements FeSO₄, ZnSO₄, MnCl₂0.01 - 0.1Often included to ensure essential cofactors for enzymes are not limiting.

Table 2: Physical Parameters for Optimization

ParameterTypical RangeOptimal Value (Example)Key Considerations
Initial pH 6.0 - 8.07.0pH can shift during fermentation; monitoring and control are important.[3][10]
Temperature (°C) 25 - 3228The optimal temperature for growth may differ from the optimal temperature for antibiotic production.[3][10]
Agitation (rpm) 150 - 250200Ensures homogeneity and aids in oxygen transfer. Shear stress can be a concern at very high speeds.[10][11]
Aeration (vvm) 0.5 - 1.51.0Crucial for maintaining dissolved oxygen (DO) levels, which is critical for aerobic organisms like Streptomyces.
Inoculum Size (%) 2 - 105A standardized inoculum is key to reproducible fermentations.[11]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source

Objective: To determine the optimal concentration of a selected carbon source for this compound production.

Methodology:

  • Prepare Basal Medium: Prepare a fermentation medium containing all standard components except for the carbon source being tested.

  • Set Up Experimental Flasks: Dispense the basal medium into a series of identical fermentation flasks.

  • Vary Carbon Source Concentration: Add the selected carbon source (e.g., glucose) to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L). Include a control flask with the original concentration.

  • Inoculation: Inoculate all flasks with a standardized inoculum of S. fungicidicus var. espinomyceticus.

  • Incubation: Incubate all flasks under identical, controlled conditions (temperature, agitation).

  • Sampling and Analysis: At regular intervals (e.g., every 24 hours), withdraw samples and measure cell growth (e.g., by dry cell weight) and this compound concentration (e.g., by HPLC).

  • Data Evaluation: Plot this compound yield against the carbon source concentration to identify the optimal level.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Basal Medium setup_flasks Aliquot into Flasks prep_media->setup_flasks add_carbon Add Varying Concentrations of Carbon Source setup_flasks->add_carbon inoculate Inoculate with Culture add_carbon->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sample Sample at Regular Intervals incubate->sample analyze Measure Growth and this compound sample->analyze evaluate Plot Yield vs. Concentration analyze->evaluate optimum Determine Optimal Concentration evaluate->optimum G cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_output Biosynthesis nutrient_stress Nutrient Limitation (e.g., Phosphate, Nitrogen) two_component Two-Component Systems (e.g., PhoR/PhoP) nutrient_stress->two_component ph_shift pH Shift ph_shift->two_component global_regulator Global Regulators (e.g., AfsR/K) two_component->global_regulator pathway_regulator Pathway-Specific Regulators (e.g., ActII-ORF4) global_regulator->pathway_regulator gene_cluster This compound Biosynthetic Gene Cluster (Expression) pathway_regulator->gene_cluster biosynthesis This compound Biosynthesis gene_cluster->biosynthesis espinomycin This compound biosynthesis->espinomycin

References

Technical Support Center: Enhancing Espinomycin A3 Production from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Espinomycin A3 from Streptomyces cultures. The information is presented in a practical question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate experimental design and optimization.

Disclaimer: this compound is a sixteen-membered macrolide antibiotic produced by Streptomyces fungicidicus.[] While this guide aims to be a comprehensive resource, specific data on the optimization of this compound production is limited in publicly available literature. Therefore, some recommendations are based on established principles for the production of other macrolide and polyketide antibiotics from Streptomyces species. Researchers are encouraged to use this information as a starting point and perform systematic optimization for their specific strain and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

While specific data for S. fungicidicus and this compound is not available, the optimal temperature for antibiotic production in many Streptomyces species is typically between 28°C and 37°C. It is crucial to distinguish between the optimal temperature for growth and for secondary metabolite production, as they may not be the same. For instance, one study on a Streptomyces sp. found optimal growth at 30°C but maximum antibiotic production at 35°C.[2]

Q2: What is the ideal pH for the fermentation medium?

The optimal initial pH for antibiotic production by Streptomyces species generally falls within the neutral to slightly alkaline range, typically between 7.0 and 8.0.[3] For example, a study on chrysomycin A production by Streptomyces sp. 891-B6 demonstrated the highest yield at an initial pH of 6.5.[4] It is advisable to test a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimum for this compound production.

Q3: Which carbon and nitrogen sources are best for this compound production?

The choice of carbon and nitrogen sources significantly impacts antibiotic yield. Complex carbon sources like starch and nitrogen sources such as soybean meal and yeast extract are commonly used and often yield better results than simple sugars and inorganic nitrogen sources.

Nutrient Source Concentration (g/L) Observed Effect on Antibiotic Production Reference
CarbonGlucose10Maximized antibiotic production in S. kanamyceticus.[5]
Corn Starch20.662Optimized for chrysomycin A production.[4]
Starch11.06 - 12.07Enhanced antibacterial activity in S. aureofaciens A3.[6]
NitrogenGlycine max meal10Maximized antibiotic production in S. kanamyceticus.[5]
Soybean meal15.480Optimized for chrysomycin A production.[4]
Ammonium sulfate1.39 - 1.56Enhanced antibacterial activity in S. aureofaciens A3.[6]

Q4: How can I improve my this compound yield through genetic engineering?

Genetic manipulation of Streptomyces is a powerful strategy to enhance antibiotic production. Key approaches include:

  • Overexpression of pathway-specific regulatory genes: Many antibiotic biosynthetic gene clusters contain positive regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) that act as master switches.[7] Overexpressing these genes can significantly boost production.

  • Deletion of competing pathway genes: Streptomyces genomes often harbor multiple secondary metabolite gene clusters.[8] Deleting genes for competing pathways can redirect precursors towards this compound biosynthesis.

  • CRISPR/Cas9-based genome editing: This technology allows for precise and efficient genetic modifications, including gene knockouts, insertions, and promoter engineering to enhance the expression of the this compound gene cluster.

Troubleshooting Guide

Problem 1: Low or no this compound production.

  • Possible Cause 1: Suboptimal Culture Conditions.

    • Solution: Systematically optimize key fermentation parameters. Refer to the table below for typical ranges to investigate.

Parameter Typical Range for Streptomyces Recommendation
Temperature25°C - 37°CTest temperatures at 2°C intervals (e.g., 28°C, 30°C, 32°C).
Initial pH6.0 - 8.5Evaluate a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).
Aeration (Agitation)150 - 250 rpmStart with 200 rpm and test higher and lower speeds.
Incubation Time5 - 14 daysSample the culture every 24 hours to determine the optimal production time.
  • Possible Cause 2: Inappropriate Media Composition.

    • Solution: Evaluate different carbon and nitrogen sources. Start with a complex medium (e.g., containing soybean meal and starch) and then test the effect of adding different simple sugars or nitrogen sources.

  • Possible Cause 3: Strain Instability.

    • Solution: Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing. It is recommended to go back to a frozen stock of a high-producing isolate. Prepare a fresh working stock and test its productivity.

Problem 2: Inconsistent this compound yields between batches.

  • Possible Cause 1: Variability in Inoculum.

    • Solution: Standardize your inoculum preparation. Use a consistent spore suspension concentration or a well-defined seed culture protocol. Ensure the seed culture is in the late logarithmic to early stationary phase of growth before inoculating the production medium.

  • Possible Cause 2: Inconsistent Media Preparation.

    • Solution: Prepare media components accurately and ensure complete dissolution. If using complex media components like soybean meal, ensure the same supplier and lot number are used to minimize variability.

Experimental Protocols

Protocol 1: General Fermentation Protocol for Antibiotic Production in Streptomyces
  • Inoculum Preparation (Seed Culture):

    • Aseptically inoculate a loopful of Streptomyces fungicidicus spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium with yeast extract and glucose).

    • Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours, until a dense and homogenous culture is obtained.

  • Production Fermentation:

    • Prepare the production medium in a larger flask (e.g., 1 L flask with 200 mL of medium). A typical production medium might contain (per liter): 20 g soluble starch, 10 g glucose, 15 g soybean meal, 2 g yeast extract, 2 g NaCl, and 2 g CaCO₃, with the pH adjusted to 7.0 before sterilization.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Extraction of this compound:

    • After incubation, centrifuge the culture broth to separate the mycelia from the supernatant.

    • Since this compound is a macrolide, it is likely to be intracellular or associated with the mycelia. Extract the mycelial pellet with an organic solvent like ethyl acetate or methanol.

    • Evaporate the organic solvent under reduced pressure to obtain the crude extract containing this compound.

Protocol 2: General HPLC Method for Macrolide Antibiotic Quantification
  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point for Method Development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of around 230 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Generalized Polyketide Biosynthesis Pathway Generalized Type I Polyketide Biosynthesis Pathway for Macrolides cluster_loading Loading Module cluster_elongation Elongation Modules (Repeated n times) cluster_termination Termination Starter Unit (e.g., Propionyl-CoA) Starter Unit (e.g., Propionyl-CoA) Acyltransferase (AT) Acyltransferase (AT) Starter Unit (e.g., Propionyl-CoA)->Acyltransferase (AT) Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Acyltransferase (AT)->Acyl Carrier Protein (ACP) Extender Unit (e.g., Methylmalonyl-CoA) Extender Unit (e.g., Methylmalonyl-CoA) AT_elong Acyltransferase (AT) Extender Unit (e.g., Methylmalonyl-CoA)->AT_elong ACP_elong Acyl Carrier Protein (ACP) AT_elong->ACP_elong Ketosynthase (KS) Ketosynthase (KS) Modifying Enzymes Ketoreductase (KR) Dehydratase (DH) Enoylreductase (ER) Ketosynthase (KS)->Modifying Enzymes ACP_elong->Ketosynthase (KS) Growing Polyketide Chain Growing Polyketide Chain Modifying Enzymes->Growing Polyketide Chain ACP ACP ACP->Ketosynthase (KS) Condensation Thioesterase (TE) Thioesterase (TE) Growing Polyketide Chain->Thioesterase (TE) Cyclization & Release Macrolactone Ring Macrolactone Ring Thioesterase (TE)->Macrolactone Ring Post-PKS Modifications Post-PKS Modifications Macrolactone Ring->Post-PKS Modifications Glycosylation, Hydroxylation, etc. This compound This compound Post-PKS Modifications->this compound

Caption: A generalized pathway for the biosynthesis of type I polyketides like this compound.

Experimental Workflow for this compound Production Improvement Workflow for Optimizing this compound Production Strain_Maintenance Strain Maintenance (Streptomyces fungicidicus stock) Inoculum_Development Inoculum Development (Seed Culture) Strain_Maintenance->Inoculum_Development Fermentation Fermentation (Production Culture) Inoculum_Development->Fermentation Extraction Extraction of This compound Fermentation->Extraction Quantification Quantification (e.g., HPLC) Extraction->Quantification Yield_Evaluation Evaluate Yield Quantification->Yield_Evaluation Optimization_Loop Optimization Strategy Media_Optimization Media Component Optimization (Carbon, Nitrogen, Minerals) Optimization_Loop->Media_Optimization Low Yield Condition_Optimization Culture Condition Optimization (pH, Temp, Aeration) Optimization_Loop->Condition_Optimization Low Yield Genetic_Engineering Strain Improvement (Genetic Engineering) Optimization_Loop->Genetic_Engineering Further Improvement Media_Optimization->Fermentation Condition_Optimization->Fermentation Genetic_Engineering->Strain_Maintenance Yield_Evaluation->Optimization_Loop

Caption: A logical workflow for the systematic improvement of this compound production.

References

Espinomycin A3 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and signaling pathway data for Espinomycin A3 are limited in publicly available literature. The information provided herein is primarily based on data from structurally related 16-membered macrolide antibiotics, such as Tylosin and Josamycin. This information should be used as a general guide, and it is recommended to perform stability and biological activity studies specific to your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 16-membered macrolide antibiotic. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth.[1][2][3][4][5] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[3]

Q2: How should I store this compound?

For long-term storage, this compound solid should be stored at -20°C.[6] For aqueous solutions, it is recommended to prepare them fresh. If short-term storage of an aqueous solution is necessary, it should be protected from light and stored at low temperatures, though prolonged storage in aqueous media is not advised due to potential degradation.[6][7] One supplier suggests not storing aqueous solutions for more than one day.[6]

Q3: What are the main factors affecting the stability of this compound in aqueous solutions?

Based on studies of related 16-membered macrolides, the primary factors affecting stability in aqueous solutions are pH, temperature, and exposure to light.

  • pH: 16-membered macrolides like Tylosin are generally more stable in neutral to slightly alkaline conditions (pH 6-10) and also show stability in acidic conditions around pH 3.5-4.[7][8][9] Significant inactivation is observed outside of these ranges.[8]

  • Temperature: Increased temperature accelerates the degradation of macrolide antibiotics.[8][10]

  • Light: Exposure to ultraviolet (UV) or direct sunlight can cause significant degradation of macrolide solutions.[7]

Troubleshooting Guide

Issue 1: I am seeing a loss of biological activity in my experiments using an aqueous stock solution of this compound.

  • Potential Cause 1: Solution Instability. this compound, like other macrolides, can degrade in aqueous solutions over time. The rate of degradation is influenced by the pH of your medium, the storage temperature, and light exposure.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use.

      • Optimize pH: Ensure the pH of your experimental medium is within the stable range for 16-membered macrolides (ideally neutral to slightly alkaline, or around pH 4). Avoid highly acidic or highly alkaline conditions if possible.

      • Control Temperature: Store stock solutions at 2-8°C for short periods and protect from freezing/thawing cycles. During experiments, maintain a consistent and appropriate temperature.

      • Protect from Light: Store stock solutions and conduct experiments in light-protected conditions (e.g., using amber vials or covering with aluminum foil).[7]

  • Potential Cause 2: Improper Dissolution. this compound is sparingly soluble in aqueous buffers.[6] Incomplete dissolution will lead to a lower effective concentration.

    • Troubleshooting Steps:

      • Use an Organic Solvent for Initial Dissolution: Dissolve this compound in an organic solvent like ethanol, DMSO, or dimethylformamide (DMF) first to create a concentrated stock solution.[6]

      • Dilute into Aqueous Buffer: Subsequently, dilute the organic stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[6]

Issue 2: I am observing unexpected peaks in my HPLC analysis of this compound samples.

  • Potential Cause: Degradation Products. The appearance of new peaks likely indicates the degradation of this compound. The nature of these degradation products will depend on the stress conditions.

    • Troubleshooting Steps:

      • Analyze Degradation Pathways: Based on studies of Tylosin, acidic conditions can lead to the formation of desmycosin (Tylosin B).[9][11] In neutral and alkaline media, other degradation products can form.[11] Photodegradation can also produce distinct isomers.[12]

      • Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on your this compound standard. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally generate degradation products. These can then be used as markers in your HPLC analysis.

      • Use a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent this compound peak from all potential degradation product peaks. This may require optimization of the mobile phase, column, and gradient.

Data on Stability of Structurally Similar 16-Membered Macrolides

The following tables summarize stability data for Tylosin, a 16-membered macrolide antibiotic structurally similar to this compound. This data can be used as a general guideline for handling this compound.

Table 1: Effect of pH and Temperature on Tylosin Stability in Aqueous Solutions

pH RangeStabilityDegradation Products (if known)Reference
< 4Stable around pH 3.5, but at very low pH (<4), degradation to desmycosin (Tylosin B) can occur.Desmycosin[8][9]
4 - 9Generally stable.-[9]
> 9Stable around pH 9.0.-[8]
Temperature Effect Reference
Increased TemperatureMarkedly increases the rate of inactivation.-[8]

Table 2: Photostability of Tylosin in Aqueous Solution

Light ConditionHalf-life (in water)Degradation ProductsReference
Exposure to Light~200 days (in a study where UV transmission was partially blocked)Photoreaction isomers of Tylosin A[12]
DarkMinimal degradation over the experimental period.-[12]
UV or Direct SunlightSignificant loss of activity.Not specified[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

  • Materials:

    • This compound (solid)

    • Ethanol (or DMSO, DMF)

    • Phosphate-buffered saline (PBS), pH 7.2 (or other desired aqueous buffer)

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

    • Add a small volume of ethanol (or DMSO/DMF) to dissolve the solid completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of ethanol.

    • Vortex briefly to ensure complete dissolution.

    • Dilute this stock solution into the desired aqueous buffer to achieve the final working concentration. For example, to make a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock to 990 µL of PBS.

    • Use the freshly prepared working solution immediately. Do not store for more than one day.[6]

Protocol 2: General Procedure for Forced Degradation Study

This protocol provides a general framework. Specific concentrations and durations will need to be optimized to achieve a target degradation of 5-20%.

  • Materials:

    • This compound

    • Methanol or other suitable solvent

    • 1 M HCl

    • 1 M NaOH

    • 30% H₂O₂

    • Water bath or oven

    • UV lamp (254 nm and 365 nm)

    • HPLC system

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified time. Neutralize with 1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M NaOH. Incubate at room temperature for a specified time. Neutralize with 1 M HCl before HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Incubate at room temperature for a specified time.

    • Thermal Degradation: Place solid this compound in an oven at a high temperature (e.g., 100°C) for a specified time. Also, prepare a solution and expose it to the same temperature.

    • Photolytic Degradation: Expose solid this compound and a solution of the compound to UV light (254 nm and 365 nm) for a specified duration.

    • Analysis: Analyze all stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample to identify degradation peaks.

Visualizations

G General Mechanism of Action for Macrolide Antibiotics cluster_bacterium Bacterium 50S_subunit 50S Ribosomal Subunit Protein Protein Synthesis 50S_subunit->Protein 30S_subunit 30S Ribosomal Subunit 30S_subunit->Protein mRNA mRNA mRNA->30S_subunit No_Protein Protein Synthesis Inhibited Protein->No_Protein Inhibited by This compound binding Espinomycin_A3 This compound Espinomycin_A3->50S_subunit Binds to

Caption: Mechanism of action of this compound.

G Experimental Workflow for Stability Testing Start Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis: - Quantify Parent Drug - Identify Degradants Analyze->Data End Determine Stability Profile Data->End

Caption: Workflow for stability assessment.

G Potential Signaling Pathway Affected by 16-Membered Macrolides (Josamycin) Josamycin Josamycin (analog of this compound) p38_MAPK p38 MAPK Signaling Pathway Josamycin->p38_MAPK Inhibits Neutrophils Neutrophils p38_MAPK->Neutrophils Affects Immune_Cells Other Immune Cells p38_MAPK->Immune_Cells Affects Anti_Influenza Anti-Influenza Effect p38_MAPK->Anti_Influenza Mediates

Caption: Signaling pathway influenced by Josamycin.

References

Troubleshooting low bioactivity of Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on Espinomycin A3 is not widely available in published literature. This guide is based on the general characteristics of polyketide antibiotics and established principles for troubleshooting in-vitro bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is presumed to be a polyketide antibiotic. Polyketides are a large class of secondary metabolites with diverse biological activities.[1][2][3] While the specific mechanism of this compound is not defined, related compounds often function by:

  • Inhibiting protein synthesis: Many macrolide antibiotics (a subclass of polyketides) bind to the bacterial ribosome, interfering with protein elongation.[4]

  • Interfering with nucleic acid synthesis: Some polyketides can bind to DNA, inhibiting replication and transcription.[5][6]

  • Disrupting cell membrane integrity. [3]

Further characterization would be required to elucidate the precise mechanism of this compound.

Q2: I am observing lower than expected or no bioactivity with this compound. What are the common causes?

Several factors can contribute to low bioactivity in in-vitro assays. These can be broadly categorized as issues with the compound itself, the experimental setup, or the target organisms. Common causes include:

  • Compound Degradation: this compound, like many complex natural products, may be sensitive to light, temperature, or pH. Improper storage or handling can lead to degradation.

  • Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.[7]

  • Inappropriate Assay Conditions: The chosen cell line or bacterial strain may be resistant, or the assay parameters (e.g., incubation time, media composition) may not be optimal.[8]

  • Experimental Errors: Inaccurate dilutions, improper positive/negative controls, or contamination can all lead to misleading results.

Troubleshooting Guide

Problem 1: No or significantly reduced zone of inhibition in a disk diffusion assay.

This suggests a fundamental issue with the compound's activity or its diffusion through the agar.

Troubleshooting Workflow: Disk Diffusion Assay

start Low/No Zone of Inhibition check_compound Verify Compound Integrity & Solubility start->check_compound check_assay Review Assay Parameters check_compound->check_assay Compound OK sub_compound1 Prepare fresh stock solution check_compound->sub_compound1 sub_compound2 Test different solvents (e.g., DMSO, Ethanol) check_compound->sub_compound2 sub_compound3 Check storage conditions (light/temp) check_compound->sub_compound3 check_organism Confirm Organism Susceptibility check_assay->check_organism Assay OK sub_assay1 Verify agar depth and type check_assay->sub_assay1 sub_assay2 Check inoculum density (McFarland standard) check_assay->sub_assay2 sub_assay3 Confirm incubation time and temperature check_assay->sub_assay3 sub_assay4 Run positive control (e.g., known antibiotic) check_assay->sub_assay4 interpret Interpret Results check_organism->interpret Organism OK sub_organism1 Test against a known sensitive strain check_organism->sub_organism1 sub_organism2 Consider intrinsic or acquired resistance check_organism->sub_organism2

Caption: Troubleshooting logic for disk diffusion assays.

Potential Solutions & Experimental Protocols

  • Protocol: Verifying Compound Solubility and Stability

    • Solvent Selection: this compound is likely soluble in organic solvents. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol.[5]

    • Working Solution Preparation: Dilute the stock solution in the appropriate assay medium. Observe for any precipitation. If precipitation occurs, consider using a lower concentration or adding a small percentage of a co-solvent.

    • Fresh Preparation: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Polyketides can be unstable in aqueous solutions.

  • Protocol: Standardized Disk Diffusion Assay (Kirby-Bauer Method)

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Plating: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.

    • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of this compound to the agar surface.

    • Controls: Include a disk with the solvent alone (negative control) and a disk with a standard antibiotic (e.g., gentamicin, erythromycin) as a positive control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of complete inhibition.

Problem 2: High Minimum Inhibitory Concentration (MIC) value in broth microdilution assay.

A high MIC value indicates that a large concentration of this compound is required to inhibit microbial growth.

Troubleshooting & Key Considerations

ParameterPotential IssueRecommended Action
Compound Concentration Inaccurate serial dilutions; compound precipitation in wells.Visually inspect plates for precipitation. Prepare dilutions carefully and vortex between steps.
Inoculum Size Inoculum is too dense, overpowering the effect of the antibiotic.Standardize inoculum to ~5 x 10^5 CFU/mL.[9]
Media Components Components in the media may bind to or inactivate this compound.Test in different standard media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
Bacterial Growth Phase Bacteria in stationary phase may be less susceptible.Use bacteria from a fresh overnight culture in the logarithmic growth phase.
Resistance The tested strain may have intrinsic or acquired resistance mechanisms.[4]Test against a panel of different strains, including known sensitive reference strains.

Hypothetical Signaling Pathway Inhibition by this compound

If this compound acts as a protein synthesis inhibitor, it would likely target the bacterial ribosome, a common mechanism for polyketide antibiotics.[4]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein Nascent Polypeptide Chain 50S_subunit->Protein catalyzes peptide bond 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit binds tRNA Aminoacyl-tRNA tRNA->50S_subunit enters A-site Espinomycin_A3 This compound Espinomycin_A3->50S_subunit BINDS & BLOCKS translocation

Caption: Hypothetical mechanism of this compound.

Protocol: Broth Microdilution MIC Assay

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

  • Compound Dilution: Add 50 µL of a 2X starting concentration of this compound to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculum Addition: Add 50 µL of the standardized bacterial inoculum (~5 x 10^5 CFU/mL) to each well.

  • Controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[9][10]

Problem 3: Inconsistent results between experiments.

Inconsistency points towards issues with reproducibility in the experimental protocol or variability in the reagents.

Key Areas for Standardization

  • Reagent Quality: Use the same batch and supplier for media, reagents, and the this compound compound if possible.

  • Standard Operating Procedures (SOPs): Ensure all steps, from inoculum preparation to incubation times, are performed identically in every experiment.

  • Environmental Factors: Monitor and control incubator temperature and humidity.

  • Data Analysis: Use a consistent method for determining endpoints (e.g., visual inspection vs. spectrophotometer reading).

General Experimental Workflow for Bioactivity Screening

start Receive/Prepare This compound stock Prepare High-Conc. Stock Solution (DMSO) start->stock primary_screen Primary Screen (e.g., Disk Diffusion) stock->primary_screen Dilute for use determine_mic Quantitative Assay (Broth Microdilution MIC) primary_screen->determine_mic If active confirm Confirmation & Follow-up (e.g., Time-Kill Assay) determine_mic->confirm If potent report Analyze & Report Data confirm->report

Caption: Standard workflow for antibiotic bioactivity testing.

Summary of Key Parameters

The following table provides hypothetical, yet typical, values for a polyketide antibiotic. These should be determined empirically for this compound.

ParameterRecommended ConditionRationale
Storage -20°C or -80°C, protected from lightPrevents chemical degradation of the complex polyketide structure.
Stock Solvent DMSO, EthanolEnsures complete dissolution for accurate concentration determination.
Typical MIC Range 0.1 - 50 µg/mLEffective concentrations for many antibiotics fall within this range.[9]
Quality Control Strains S. aureus (Gram-positive), E. coli (Gram-negative)Provides baseline data on the spectrum of activity.

References

Technical Support Center: Overcoming Espinomycin A3 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Espinomycin A3 in their experiments.

Troubleshooting Guide

This guide addresses common issues observed during experiments involving this compound and potential bacterial resistance.

Issue Possible Cause Recommended Action
Complete lack of this compound activity against a previously susceptible bacterial strain. 1. Target Site Modification: The primary mechanism of resistance to macrolides like this compound is often alteration of the ribosomal target. This can occur through mutations in the 23S rRNA gene or enzymatic methylation of the rRNA, which prevents the antibiotic from binding effectively.[1][2] 2. High-level Expression of Efflux Pumps: The bacteria may have acquired or upregulated genes encoding efflux pumps that actively transport this compound out of the cell.[3]1. Sequence the 23S rRNA gene: Identify potential mutations in the drug-binding site. 2. Perform a qRT-PCR: Quantify the expression levels of known macrolide efflux pump genes. 3. Use an Efflux Pump Inhibitor (EPI): Co-administer this compound with a known EPI to see if activity is restored.
Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over time. 1. Stepwise accumulation of resistance mutations: The bacterial population may be acquiring mutations that confer low-level resistance, which accumulate over successive generations. 2. Induction of Efflux Pumps: Continuous exposure to sub-lethal concentrations of this compound can induce the expression of efflux pumps.[3]1. Perform serial passage experiments: Monitor the rate of MIC increase and sequence key genes at different time points to track the evolution of resistance. 2. Test for synergy with other antibiotics: Combine this compound with antibiotics that have different mechanisms of action to potentially overcome resistance.
This compound is effective against Gram-positive bacteria but not Gram-negative bacteria. Intrinsic Resistance: this compound, as a macrolide antibiotic, is primarily effective against Gram-positive bacteria. Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, preventing macrolides from reaching their ribosomal target in the cytoplasm.[1]This is an expected outcome based on the antibiotic's spectrum of activity. For Gram-negative bacteria, consider alternative classes of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sixteen-membered macrolide antibiotic.[4][] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, and blocks the exit tunnel for the nascent polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[1][6][7][8][9]

Q2: What are the most common mechanisms of resistance to this compound and other macrolides?

A2: The most prevalent mechanisms of resistance to macrolide antibiotics include:

  • Target Site Modification: This is the most common mechanism and involves either:

    • Methylation of the 23S rRNA: Specific adenine residues in the 23S rRNA are methylated by erm (erythromycin ribosome methylation) methyltransferases. This modification reduces the binding affinity of macrolides to the ribosome.[1]

    • Mutations in the 23S rRNA or ribosomal proteins: Point mutations in the genes encoding the 23S rRNA or ribosomal proteins L4 and L22 can also alter the drug-binding site and confer resistance.[2]

  • Active Efflux: Bacteria can acquire genes encoding efflux pumps that recognize and actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the antibiotic.[3]

Q3: How can I determine if my bacterial strain has developed resistance to this compound?

A3: You can determine resistance by performing antimicrobial susceptibility testing (AST). The most common methods are:

  • Broth microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. An increase in the MIC compared to a susceptible control strain indicates resistance.

  • Disk diffusion: An antibiotic-impregnated disk is placed on an agar plate inoculated with the bacterial strain. The diameter of the zone of inhibition around the disk is measured and compared to established breakpoints to determine susceptibility or resistance.

Q4: Are there any known synergistic combinations with this compound to overcome resistance?

A4: While specific synergistic combinations for this compound are not widely documented, a common strategy to overcome macrolide resistance is to use combination therapy. Potential synergistic partners could include:

  • Efflux Pump Inhibitors (EPIs): These compounds can block the activity of efflux pumps, restoring the intracellular concentration of this compound.

  • Antibiotics with different mechanisms of action: Combining this compound with an antibiotic that targets a different cellular process (e.g., cell wall synthesis or DNA replication) can create a synergistic effect and reduce the likelihood of resistance emerging.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: qRT-PCR for Efflux Pump Gene Expression

  • Culture the resistant and a susceptible control strain of bacteria to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.

  • Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target efflux pump gene(s) and a housekeeping gene for normalization.

  • Analyze the data to determine the relative fold change in gene expression between the resistant and susceptible strains.

Visualizations

cluster_0 Mechanism of Action This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binds to Protein Synthesis Protein Synthesis 50S Ribosomal Subunit->Protein Synthesis Inhibits Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents

Caption: Mechanism of action of this compound.

cluster_1 Troubleshooting Workflow Reduced Activity Reduced Activity Check for Resistance Check for Resistance Reduced Activity->Check for Resistance Target Modification Target Modification Check for Resistance->Target Modification Yes Efflux Pump Upregulation Efflux Pump Upregulation Check for Resistance->Efflux Pump Upregulation Yes Sequence 23S rRNA Sequence 23S rRNA Target Modification->Sequence 23S rRNA qRT-PCR for Efflux Genes qRT-PCR for Efflux Genes Efflux Pump Upregulation->qRT-PCR for Efflux Genes Use EPI Use EPI Efflux Pump Upregulation->Use EPI Synergy Testing Synergy Testing Sequence 23S rRNA->Synergy Testing qRT-PCR for Efflux Genes->Synergy Testing Use EPI->Synergy Testing

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Espinomycin A3 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Espinomycin A3.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

Q2: What are the general strategies to improve the solubility of a poorly soluble drug like this compound?

There are several established physical and chemical modification strategies to enhance the solubility of poorly soluble drugs.[4][5]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][5][6] This can be achieved through micronization or nanonization.[5][7]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[7][8]

    • Modification of Crystal Habit: Converting the crystalline form to an amorphous state or forming co-crystals can lead to higher solubility.[4][5]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule.

    • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility.[4][9]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.[2][4]

    • Use of Co-solvents: Dissolving the drug in a mixture of a water-miscible organic solvent and water can enhance its solubility.[3]

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous buffer during my in vitro assay.

Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

Solutions:

MethodDescriptionExpected Solubility Enhancement (Hypothetical)
pH Adjustment If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.2-10 fold
Co-solvency The addition of a water-miscible organic solvent (e.g., DMSO, ethanol) can increase solubility. Start with low percentages (1-5%) to avoid solvent effects on your assay.[3]5-50 fold
Use of Surfactants Non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate this compound, increasing its apparent solubility.10-100 fold
Cyclodextrin Complexation Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[2][4]20-200 fold

Experimental Protocol: Solubility Enhancement using Cyclodextrin Complexation

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, in which it is soluble).[]

    • Prepare a stock solution of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.

  • Complexation:

    • In a series of microcentrifuge tubes, add increasing molar ratios of the HP-β-CD solution to a fixed amount of the this compound stock solution.

    • Remove the organic solvent by evaporation under a stream of nitrogen or by using a vacuum concentrator.

    • Reconstitute the dried drug-cyclodextrin mixture with the aqueous buffer.

  • Equilibration and Analysis:

    • Vortex the tubes thoroughly and equilibrate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with constant shaking.

    • Centrifuge the tubes at high speed to pellet any undissolved drug.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Experimental Workflow for Cyclodextrin Complexation

G cluster_prep Preparation cluster_complex Complexation cluster_analysis Analysis prep1 Prepare this compound stock in organic solvent mix Mix Drug and Cyclodextrin solutions at various ratios prep1->mix prep2 Prepare Cyclodextrin stock in aqueous buffer prep2->mix evap Evaporate organic solvent mix->evap reconst Reconstitute with aqueous buffer evap->reconst equil Equilibrate (24-48h with shaking) reconst->equil centri Centrifuge to remove undissolved drug equil->centri analyze Analyze supernatant (e.g., HPLC) centri->analyze

Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.

Issue: Poor oral bioavailability of this compound in animal studies due to low solubility.

Possible Cause: Low dissolution rate in the gastrointestinal tract limits absorption.

Solutions:

Formulation StrategyDescriptionExpected Bioavailability Enhancement (Hypothetical)
Micronization/Nanonization Reducing the particle size of this compound increases its surface area, leading to a faster dissolution rate.[5][10] Nanosuspensions are a particularly effective approach.[7]2-5 fold
Amorphous Solid Dispersions Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can significantly increase its aqueous solubility and dissolution rate.[8]5-15 fold
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve this compound in a lipid-based formulation, which then forms a fine emulsion upon contact with gastrointestinal fluids, enhancing absorption.[2][11]10-25 fold

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection:

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

    • Choose a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Dissolution:

    • Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to minimize potential degradation.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Evaluate the dissolution rate of the solid dispersion in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the pure crystalline drug.

Logical Relationship for Selecting a Solubility Enhancement Strategy

Caption: Decision tree for selecting a suitable solubility enhancement method for this compound.

References

Espinomycin A3 Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Espinomycin A3, this technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its purification. This compound, a 16-membered macrolide antibiotic, presents unique challenges due to its structural complexity and potential for degradation. This guide offers practical solutions and detailed protocols to optimize purification workflows.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low Recovery After Extraction - Incomplete extraction from the fermentation broth.- Emulsion formation during solvent extraction.- Degradation of this compound due to improper pH.- Optimize the solvent-to-broth ratio and extraction time.- Use centrifugation or add salt to break emulsions.- Adjust the pH of the aqueous phase to a neutral or slightly basic range (pH 7.0-8.0) before extraction.
Poor Resolution in Chromatography - Co-elution with structurally similar impurities (e.g., other Espinomycin analogs).- Inappropriate stationary or mobile phase selection.- Column overloading.- Employ a multi-step chromatographic approach (e.g., silica gel followed by reversed-phase HPLC).- Screen different solvent systems and gradients for optimal separation.- Reduce the sample load on the column.
Presence of Unknown Impurities in Final Product - Incomplete separation from biosynthetic precursors or shunt products.- Degradation of this compound during purification or storage.- Characterize impurities using LC-MS/MS to understand their origin.- Implement an additional purification step, such as preparative TLC or recrystallization.- Ensure all solvents are high-purity and store purified this compound at low temperatures (-20°C or below) under an inert atmosphere.
Loss of Biological Activity - Hydrolysis of the lactone ring.- Modification of sensitive functional groups.- Avoid strongly acidic or basic conditions during purification.- Minimize exposure to high temperatures and light.- Use buffered mobile phases in chromatography where appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during this compound purification?

A1: Common impurities in macrolide fermentations include other structurally related macrolides produced by the Streptomyces strain, biosynthetic intermediates, and degradation products. For this compound, this can include other turimycin or platenomycin analogs. These impurities often have very similar polarities, making their separation challenging.[1][2]

Q2: What is the optimal pH range for handling this compound solutions?

A2: Macrolide antibiotics are generally most stable in the neutral to slightly alkaline pH range. It is advisable to maintain the pH between 7.0 and 8.5 during extraction and chromatography to prevent the hydrolysis of the lactone ring, which is a common degradation pathway under acidic or strongly basic conditions.

Q3: What type of chromatography is most effective for this compound purification?

A3: A multi-step chromatographic approach is typically most effective. An initial purification step using normal-phase chromatography on silica gel can effectively remove highly polar and non-polar impurities. This is often followed by a high-resolution technique like reversed-phase preparative HPLC to separate this compound from its closely related analogs.

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection (around 232 nm for the conjugated diene system in many macrolides) is a standard method for monitoring purity. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Thin Layer Chromatography (TLC) can also be used as a rapid, qualitative check of fractions.

Q5: What are the recommended storage conditions for purified this compound?

A5: To prevent degradation, purified this compound should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture. If storage in solution is necessary, use a non-aqueous solvent like methanol or ethanol and store at low temperatures.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the Streptomyces fungicidicus fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 8.0 using a 1M sodium hydroxide solution.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Shake vigorously for 10 minutes during each extraction.

  • Phase Separation: Separate the organic and aqueous layers using a separatory funnel.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure at a temperature below 40°C to yield the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then apply the dried silica gel to the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing to 100% ethyl acetate, followed by an ethyl acetate:methanol gradient.

  • Fraction Collection: Collect fractions and monitor by TLC (e.g., using a mobile phase of chloroform:methanol, 95:5) to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing the target compound and concentrate under reduced pressure.

Protocol 3: Preparative Reversed-Phase HPLC
  • Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase: A gradient of acetonitrile in water or a buffered aqueous solution (e.g., ammonium acetate buffer, pH 7.5).

  • Gradient Program: A typical gradient might start at 40% acetonitrile and increase to 70% over 30 minutes. The optimal gradient should be developed based on analytical HPLC runs.

  • Sample Injection: Dissolve the partially purified material from the silica gel step in the initial mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~232 nm).

  • Purity Analysis and Desalting: Analyze the purity of the fractions by analytical HPLC. Combine the pure fractions. If a buffer was used, desalt the sample by solid-phase extraction (SPE) or another HPLC run with a volatile mobile phase (e.g., acetonitrile/water).

  • Lyophilization: Lyophilize the final solution to obtain pure this compound as a solid.

Visualizations

Experimental_Workflow Fermentation Streptomyces fungicidicus Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant (pH 8.0) Centrifugation->Supernatant Extraction Ethyl Acetate Extraction Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Pure Partially Purified Fractions Silica_Gel->Partially_Pure Prep_HPLC Preparative RP-HPLC Partially_Pure->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Desalting Desalting (if necessary) Pure_Fractions->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Chromatography Check_Analogs Are structurally similar analogs present? Start->Check_Analogs Check_Degradation Is there evidence of degradation? Start->Check_Degradation Optimize_Chrom Optimize Chromatographic Selectivity Check_Analogs->Optimize_Chrom Yes Add_Step Add an Orthogonal Purification Step Check_Analogs->Add_Step Separation still poor Modify_Conditions Modify pH, Temperature, or Solvents Check_Degradation->Modify_Conditions Yes End High Purity Achieved Optimize_Chrom->End Modify_Conditions->End Add_Step->End

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Investigating the Degradation of Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is no publicly available scientific literature detailing the specific degradation pathways of Espinomycin A3. This guide provides a general framework and best practices for conducting forced degradation studies on a sixteen-membered macrolide antibiotic like this compound, based on established international guidelines and scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2][3] These studies are essential for:

  • Identifying likely degradation products: This helps in understanding the potential impurities that might arise during storage and handling.[2][4]

  • Elucidating degradation pathways: Mapping how the molecule breaks down provides insights into its chemical stability.[1][2][3]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[5][6]

  • Informing formulation and packaging development: Understanding the drug's vulnerabilities to heat, light, or pH can guide the development of a stable formulation and the selection of appropriate packaging.[2]

Q2: What are the typical stress conditions I should apply to this compound?

Based on the International Council for Harmonisation (ICH) guidelines, a comprehensive forced degradation study for a macrolide antibiotic like this compound should include the following stress conditions:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at various temperatures.

  • Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Photolytic Degradation: Exposure to a controlled light source that provides both UV and visible light.[2] The ICH Q1B guideline recommends a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[2]

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, or 70°C).[7]

Q3: How much degradation should I aim for in my experiments?

The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate.[5] This level of degradation is usually sufficient to produce a detectable and identifiable amount of the primary degradation products.[1] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug under normal storage conditions.[2]

Q4: What analytical techniques are best suited for analyzing this compound and its degradants?

High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[8] The use of a PDA detector is particularly advantageous as it can provide spectral information about the eluted peaks, helping to assess peak purity. For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q5: Where can I find the official regulatory guidelines for forced degradation studies?

The primary guidelines are provided by the International Council for Harmonisation (ICH). The relevant documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][5]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[2][3]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.

Troubleshooting Guide

Q: I'm not observing any degradation of this compound under the initial stress conditions. What should I do?

A: If you don't see any degradation, the conditions may be too mild. You can gradually increase the severity of the stressor:

  • For hydrolysis: Increase the concentration of the acid or base, raise the temperature, or extend the exposure time.

  • For oxidation: Increase the concentration of the oxidizing agent or the temperature.

  • For thermal degradation: Increase the temperature or the duration of exposure.

  • For photolysis: Extend the exposure time to the light source.

Q: My this compound sample degraded almost completely. How can I achieve the target 5-20% degradation?

A: If you observe excessive degradation, you need to reduce the harshness of your stress conditions. Consider the following adjustments:

  • For hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the reaction time. You can also take samples at multiple, earlier time points.

  • For oxidation: Use a lower concentration of the oxidizing agent, reduce the temperature, or analyze samples at earlier time points.

  • For thermal and photolytic studies: Reduce the exposure time.

Q: My HPLC chromatogram shows several new peaks after stressing the sample. How do I confirm they are degradation products?

A: To distinguish true degradation products from other potential artifacts, you should:

  • Analyze a placebo sample: If you are working with a formulated product, stress a placebo (containing all excipients but no API) under the same conditions. Peaks that appear in both the stressed drug sample and the stressed placebo are likely from the excipients.

  • Analyze a control sample: Run a control sample of this compound that has not been subjected to stress. Peaks present only in the stressed sample are potential degradants.

  • Use a PDA detector: A photodiode array detector can help determine if the new peaks have a chromophore similar to the parent drug, which is often the case for related degradation products.

  • Perform mass balance calculations: The total amount of the drug and its degradation products should ideally be close to 100% of the initial amount of the drug.

Q: After injecting a stressed sample, the backpressure in my HPLC system increased significantly. What could be the issue?

A: A sudden increase in backpressure is often due to a blockage.

  • Sample precipitation: The pH of your stressed sample might be incompatible with the mobile phase, causing the drug or its degradants to precipitate. Ensure the sample is fully dissolved in the mobile phase before injection. You may need to adjust the pH of your sample or filter it through a 0.22 µm filter.

  • Column blockage: Particulate matter from the sample or precipitation can clog the column frit. Using a guard column can help protect your analytical column. If the pressure is still high, you may need to flush or replace the column.[9]

Experimental Protocols

The following are generic protocols that can be adapted for the forced degradation studies of this compound. The concentration of the drug substance in solution should be chosen based on the sensitivity of the analytical method.

Table 1: Summary of Typical Stress Conditions for Forced Degradation Studies
Stress ConditionReagents and ConditionsRecommended Duration
Acidic Hydrolysis 0.1 M to 1 M HCl at Room Temperature (RT) and elevated temperature (e.g., 60°C)Up to 7 days (sampling at intervals)
Basic Hydrolysis 0.1 M to 1 M NaOH at RT and elevated temperature (e.g., 60°C)Up to 7 days (sampling at intervals)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at RTUp to 24 hours (sampling at intervals)
Photolytic Degradation Exposure to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² (in a photostability chamber)Variable (monitor degradation over time)
Thermal Degradation Solid drug substance heated at temperatures 10°C above accelerated stability conditions (e.g., 50°C, 60°C, 70°C) in a calibrated ovenUp to 14 days (sampling at intervals)

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare Stock Solution of this compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Photolysis G Thermal (Solid) B Prepare Stress Reagents (Acid, Base, Oxidant) H Neutralize (if necessary) and Dilute Samples C->H D->H E->H F->H G->H I HPLC-PDA/MS Analysis H->I J Data Interpretation I->J K Identify Degradants & Propose Pathways J->K

Caption: General workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway for a Macrolide Antibiotic

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation A This compound (Macrolide Structure) B Cleavage of Glycosidic Bond(s) A->B Loss of Sugar Moieties C Hydrolysis of Lactone Ring A->C Ring Opening D Epoxidation of Double Bonds A->D E Oxidation of Hydroxyl Groups A->E F Isomerization/ Epimerization A->F Heat/pH

References

Reducing cytotoxicity of Espinomycin A3 in eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Espinomycin A3 in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a sixteen-membered macrolide antibiotic.[1] Like other macrolide antibiotics, it is active against Gram-positive bacteria.[1] The primary mechanism of action for macrolides in bacteria is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[2] While the specific mechanism of cytotoxicity in eukaryotic cells is not well-documented, it may be related to off-target effects on mitochondrial protein synthesis or other cellular processes, which can be observed with some antibiotics at high concentrations.

Q2: Is cytotoxicity an expected outcome when using this compound in eukaryotic cell cultures?

Yes, cytotoxicity can be an expected outcome, particularly at higher concentrations. Antibiotics, including macrolides, can affect the metabolism, proliferation, differentiation, and gene expression of eukaryotic cells.[3] It is crucial to determine the cytotoxic profile of this compound in your specific cell line to establish a safe working concentration.

Q3: What are the initial steps to assess this compound-induced cytotoxicity?

The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

Cell viability assays, which measure metabolic activity or membrane integrity, can indicate the number of living cells but may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[4][5] To differentiate, you can combine a viability assay with a cell proliferation assay, such as those using EdU or CFSE, which directly measure DNA synthesis or cell division, respectively.[5][6]

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing a higher-than-expected level of cytotoxicity with this compound, this guide provides a systematic approach to troubleshoot the issue.

Issue 1: High Cytotoxicity Across All Tested Cell Lines

This could indicate a general cytotoxic effect or an experimental artifact.

  • Possible Cause: Incorrect final concentration of this compound.

    • Solution: Verify the calculations for your dilutions and perform a new dose-response curve with freshly prepared dilutions.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to confirm.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Check cell cultures for microbial contamination (e.g., mycoplasma) and test a fresh batch of cells.

  • Possible Cause: Instability of this compound in the culture medium.

    • Solution: Assess the stability of this compound in your culture medium over the time course of the experiment.

Issue 2: High Cytotoxicity in a Specific Cell Line

This may point towards a cell-type-specific sensitivity.

  • Possible Cause: On-target toxicity in a sensitive cell line.

    • Solution: The sensitive cell line may have a higher dependence on a pathway that is inadvertently affected by this compound.

  • Possible Cause: Off-target effects.

    • Solution: this compound may be interacting with an unintended molecular target present in the sensitive cell line.

  • Possible Cause: Metabolic activation.

    • Solution: The sensitive cell line may metabolize this compound into a more toxic compound.

Quantitative Data Summary

Due to the limited publicly available data on the cytotoxicity of this compound in eukaryotic cells, the following table provides a template for researchers to summarize their own experimental data. It is recommended to determine the IC50 values in multiple cell lines to understand the compound's cytotoxic profile.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
Example: HEK293MTT48[Enter your data]Human Embryonic Kidney
Example: HeLaLDH Release48[Enter your data]Human Cervical Cancer
Example: HepG2Resazurin72[Enter your data]Human Liver Cancer
[Your Cell Line 1][Your Assay][Your Time][Enter your data][Description]
[Your Cell Line 2][Your Assay][Your Time][Enter your data][Description]

Experimental Protocols

1. Protocol for Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

  • Materials:

    • This compound

    • Eukaryotic cell line of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the cells and add the different concentrations of this compound. Include wells with medium only (blank), cells with vehicle only (negative control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Protocol for LDH Release Assay to Measure Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Materials:

    • This compound

    • Eukaryotic cell line of interest

    • 96-well cell culture plates

    • Complete cell culture medium (serum-free medium may be required for the assay)

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (provided with the kit)

    • Stop solution (provided with the kit)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with a serial dilution of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

    • Incubate the plate for the desired time.

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well of the new plate.

    • Incubate at room temperature for the time specified in the kit instructions, protected from light.

    • Add the stop solution to each well.

    • Measure the absorbance at the wavelength specified in the kit instructions (usually 490 nm).

    • Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Visualizations

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is cytotoxicity observed across all cell lines? start->q1 issue1 Issue 1: General Cytotoxicity q1->issue1 Yes issue2 Issue 2: Cell-Specific Cytotoxicity q1->issue2 No sub_issue1 Possible Causes: - Incorrect Concentration - Solvent Toxicity - Contamination - Compound Instability issue1->sub_issue1 sub_issue2 Possible Causes: - On-Target Toxicity - Off-Target Effects - Metabolic Activation issue2->sub_issue2 solution1 Solutions: - Verify Dilutions - Run Vehicle Control - Check for Contamination - Assess Stability sub_issue1->solution1 solution2 Solutions: - Validate Target Expression - Off-Target Profiling - Analyze Metabolites sub_issue2->solution2

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental_Workflow start Start Experiment cell_prep Prepare Cell Culture (Seed 96-well plate) start->cell_prep treatment Treat with this compound (Dose-response) cell_prep->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay incubation->assay mtt MTT Assay (Metabolic Activity) assay->mtt Option 1 ldh LDH Release Assay (Membrane Integrity) assay->ldh Option 2 data_analysis Data Analysis (Calculate IC50) mtt->data_analysis ldh->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

Signaling_Pathway_Hypothesis EspinomycinA3 This compound MitochondrialRibosome Mitochondrial Ribosome EspinomycinA3->MitochondrialRibosome Potential Off-Target ProteinSynthesis Mitochondrial Protein Synthesis MitochondrialRibosome->ProteinSynthesis Inhibition ETC Electron Transport Chain (ETC) Dysfunction ProteinSynthesis->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical pathway for macrolide-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Espinomycin A3 and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Espinomycin A3 and erythromycin, two macrolide antibiotics. While both compounds belong to the same antibiotic class, their structural differences as 16-membered and 14-membered macrolides, respectively, can influence their activity, spectrum, and clinical applications. This document summarizes their mechanisms of action, antibacterial spectrum, and available quantitative data on their efficacy.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and erythromycin exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[][2] They achieve this by binding to the 50S subunit of the bacterial ribosome.[][2] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to add amino acids to the growing polypeptide chain. By halting this process, these macrolides prevent the production of essential proteins necessary for bacterial growth and replication, leading to a bacteriostatic effect.[][2]

While the general mechanism is the same, the specifics of their interaction with the ribosome can differ slightly due to their structural variations. As a 16-membered macrolide, this compound belongs to a subgroup that may exhibit different binding kinetics and interactions within the ribosomal tunnel compared to the 14-membered erythromycin.

General Mechanism of Action for Macrolide Antibiotics cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits Translocation 30S_subunit 30S Subunit Macrolide This compound / Erythromycin Macrolide->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of macrolide action.

Antibacterial Spectrum

Erythromycin is a well-established antibiotic with a broad spectrum of activity, primarily against Gram-positive bacteria.[3] It is effective against various species of Staphylococcus and Streptococcus, among others.[3] It also shows activity against some Gram-negative bacteria and atypical pathogens.

This compound is described as a sixteen-membered macrolide antibiotic with activity against Gram-positive bacteria.[4] While specific data on its full spectrum is limited in publicly available literature, its classification suggests a similar, though potentially not identical, range of activity to other 16-membered macrolides.

Quantitative Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[5]

Erythromycin Antibacterial Activity

The following table summarizes the MIC values for erythromycin against a selection of common Gram-positive pathogens. These values are indicative and can vary between different strains of the same species.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.25 - 1.0
Streptococcus pneumoniaeATCC 496190.015 - 0.12
Streptococcus pyogenesClinical Isolates0.03 - 0.12
Enterococcus faecalisATCC 292121.0 - 4.0

Note: MIC values are compiled from various sources and represent a general range.

This compound Antibacterial Activity

Currently, there is a notable lack of publicly available, peer-reviewed data detailing the specific Minimum Inhibitory Concentration (MIC) values of this compound against a comprehensive panel of bacterial strains. While it is known to be active against Gram-positive bacteria, quantitative comparisons with erythromycin are not possible without this experimental data.[4] This represents a significant data gap in the scientific literature. Further research is required to determine the precise in vitro efficacy of this compound.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a macrolide antibiotic, such as this compound or erythromycin, based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Mueller-Hinton Broth (MHB), supplemented as necessary for fastidious organisms.

  • Pure antibiotic powder (this compound or erythromycin).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile diluents (e.g., water, DMSO).

  • Incubator.

  • Spectrophotometer or plate reader.

Procedure
  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a high concentration and then serially diluted to create a range of concentrations to be tested.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: The 96-well plate is set up with serial dilutions of the antibiotic in MHB. Each well will contain a final volume of 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Experimental Workflow for MIC Determination Start Start Prep_Stock Prepare Antibiotic Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

Erythromycin is a well-characterized 14-membered macrolide with a known spectrum of activity and established clinical use. This compound, a 16-membered macrolide, is also active against Gram-positive bacteria.[4] Both antibiotics share a common mechanism of action by inhibiting bacterial protein synthesis.[][2] However, a direct and quantitative comparison of their antibacterial potency is currently hindered by the lack of publicly available MIC data for this compound. Further in vitro studies are necessary to fully elucidate the antibacterial profile of this compound and to determine its potential advantages or disadvantages compared to erythromycin and other macrolide antibiotics.

References

Comparative Analysis of Espinomycin A3 and Other Macrolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Espinomycin A3 with other well-established macrolides is currently hampered by a significant lack of publicly available research data on this compound. While identified as a 16-membered macrolide antibiotic with activity against Gram-positive bacteria, detailed quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of bacterial strains, and in-depth studies on its mechanism of action are not readily accessible in scientific literature.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols. It will also present a general comparison of the major classes of macrolide antibiotics—14-membered (e.g., erythromycin, clarithromycin), 15-membered (e.g., azithromycin), and 16-membered rings—to offer context for where this compound would theoretically fit.

General Comparison of Macrolide Classes

Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria. They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The size of this ring is a key determinant of their antibacterial spectrum, pharmacokinetic properties, and clinical utility.

Feature14-membered Macrolides (e.g., Erythromycin, Clarithromycin)15-membered Macrolides (e.g., Azithromycin)16-membered Macrolides (e.g., Josamycin, Midecamycin, This compound )
General Antibacterial Spectrum Good activity against Gram-positive cocci and atypical pathogens. Clarithromycin has enhanced activity against Haemophilus influenzae.Broader spectrum with increased activity against Gram-negative bacteria, including H. influenzae.[1]Primarily active against Gram-positive bacteria and some Gram-negative cocci.[2][3]
Mechanism of Action Bind to the 23S rRNA within the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.[4]Similar to 14-membered macrolides, binds to the 50S ribosomal subunit to inhibit protein synthesis.[4]Also binds to the 50S ribosomal subunit, but the larger ring structure can lead to different interactions and potentially overcome certain resistance mechanisms.[2]
Clinical Applications Respiratory tract infections, skin and soft tissue infections.Respiratory tract infections, sexually transmitted diseases, and infections in pediatric patients.[5]Primarily used in veterinary medicine and for specific infections in humans in certain geographical regions.[2]
Common Resistance Mechanisms Target site modification (methylation of 23S rRNA), drug efflux pumps.Similar to 14-membered macrolides.May remain active against some strains with inducible resistance to 14- and 15-membered macrolides.

Proposed Experimental Data for a Comprehensive Comparison

To conduct a thorough comparative analysis of this compound, the following quantitative data would be essential:

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Bacterial StrainThis compoundErythromycinAzithromycinClarithromycin
Staphylococcus aureus (ATCC 29213)Data not available
Methicillin-resistant S. aureus (MRSA)Data not available
Streptococcus pneumoniae (ATCC 49619)Data not available
Streptococcus pyogenes (ATCC 19615)Data not available
Enterococcus faecalis (ATCC 29212)Data not available
Haemophilus influenzae (ATCC 49247)Data not available
Moraxella catarrhalis (ATCC 25238)Data not available
Mycoplasma pneumoniaeData not available
Chlamydia pneumoniaeData not available
Table 2: Cytotoxicity Data (IC50 in µM)
Cell LineThis compoundErythromycinAzithromycinClarithromycin
Human Lung Fibroblast (MRC-5)Data not available
Human Hepatocellular Carcinoma (HepG2)Data not available
Human Embryonic Kidney (HEK293)Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments required for this comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotics: The antibiotics (this compound, erythromycin, azithromycin, clarithromycin) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay

Objective: To assess the toxicity of the antibiotics on mammalian cells.

Methodology (MTT Assay):

  • Cell Seeding: Human cell lines (e.g., MRC-5, HepG2, HEK293) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the antibiotics for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the antibiotic that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing a Potential Mechanism of Action

While the specific mechanism of this compound is not detailed in the literature, a general workflow for investigating macrolide action can be visualized. The following diagram illustrates a hypothetical experimental workflow to confirm the inhibition of bacterial protein synthesis.

G cluster_0 In Vitro Translation Assay cluster_1 Ribosome Binding Assay A Bacterial Cell-Free Extract (Ribosomes, tRNA, etc.) E Incubation A->E B mRNA Template (e.g., encoding luciferase) B->E C Amino Acids & Energy Source (ATP, GTP) C->E D Addition of Macrolide (e.g., this compound) D->E F Measure Protein Synthesis (e.g., Luciferase Activity) E->F G Result: Reduced Protein Synthesis F->G H Isolated Bacterial Ribosomes (50S) J Incubation & Separation of Bound/Unbound Ligand H->J I Radiolabeled Macrolide (e.g., [14C]-Espinomycin A3) I->J K Quantify Radioactivity J->K L Result: Confirmation of Binding K->L

Caption: Hypothetical workflow for elucidating this compound's mechanism.

Logical Relationship in Macrolide Action

The following diagram illustrates the general signaling pathway of macrolide antibiotics in inhibiting bacterial protein synthesis.

G cluster_0 Bacterial Cell Macrolide Macrolide Antibiotic (e.g., this compound) Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to Tunnel Polypeptide Exit Tunnel Macrolide->Tunnel Blocks Ribosome->Tunnel Contains Peptide Nascent Polypeptide Chain Tunnel->Peptide Passage for Inhibition Inhibition Tunnel->Inhibition Blockage leads to Protein_Synthesis Protein Synthesis Peptide->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibition->Bacterial_Growth

Caption: General mechanism of macrolide-induced protein synthesis inhibition.

Conclusion

A definitive comparative analysis of this compound against other macrolides is contingent on the availability of fundamental experimental data. The framework provided in this guide highlights the necessary quantitative comparisons and standardized protocols that would form the basis of such a study. For researchers in the field of antibiotic discovery and development, the potential exploration of under-characterized molecules like this compound could offer new avenues for combating antibiotic resistance. However, until primary research data becomes accessible, any direct comparison remains speculative.

References

Efficacy of Echinomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of echinomycin against methicillin-resistant Staphylococcus aureus (MRSA) with other alternative antibiotics. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows.

Note on Nomenclature: Initial research for "Espinomycin A3" did not yield relevant results. The available scientific literature points to "Echinomycin" as a compound with demonstrated efficacy against MRSA. This guide proceeds with the data available for Echinomycin.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of echinomycin and other antibiotics against MRSA.

Table 1: In Vitro Activity of Echinomycin, Oxacillin, and Vancomycin against MRSA and MSSA [1][2][3]

AntibioticOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MBC₉₀ (mg/L)
Echinomycin MRSA (n=118)0.250.50.5
MSSA (n=18)0.250.250.25
Vancomycin MRSA (n=118)0.512
MSSA (n=18)0.511
Oxacillin MRSA (n=118)>128>128>128
MSSA (n=18)0.511

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MBC₉₀: Minimum Bactericidal Concentration for 90% of isolates.

Table 2: In Vivo Efficacy of Echinomycin vs. Vancomycin in a Mouse Peritonitis Model [1][2][3]

Antibiotic50% Effective Dose (ED₅₀) (mg/kg)
Echinomycin 0.04
Vancomycin >0.28

Table 3: Clinical Success Rates of Various Antibiotics for Complicated Skin and Soft Tissue Infections (cSSTIs) Caused by MRSA [4][5][6][7][8]

AntibioticPooled Success Rate (%)95% Credible Interval (CrI)
Dalbavancin 87.774.6 - 95.4
Linezolid 84.476.6 - 90.6
Telavancin 83.573.6 - 90.8
Daptomycin 78.154.6 - 93.2
Vancomycin 74.764.1 - 83.5
Tigecycline 70.448.0 - 87.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Method: Broth microdilution method.

  • Procedure:

    • Bacterial strains are cultured overnight and then diluted to a standardized concentration (approximately 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Serial two-fold dilutions of the antibiotics are prepared in a 96-well microtiter plate.

    • The standardized bacterial suspension is added to each well containing the antibiotic dilutions.

    • The plates are incubated at 35°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

    • For MBC determination, an aliquot from each well showing no visible growth is sub-cultured onto antibiotic-free agar plates.

    • The plates are incubated at 35°C for 24 hours.

    • The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

2. Time-Kill Assay

  • Purpose: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Procedure:

    • An overnight culture of the MRSA strain is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

    • The antibiotic is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

    • The cultures are incubated at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn, serially diluted, and plated on appropriate agar plates.

    • The plates are incubated for 24 hours, and the number of viable colonies is counted.

    • The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

3. Mouse Peritonitis/Sepsis Model

  • Purpose: To evaluate the in vivo efficacy of an antibiotic in a systemic infection model.

  • Procedure:

    • Female ICR mice (or another suitable strain) are used.

    • MRSA strains are grown to a logarithmic phase and then suspended in a solution containing 5% hog gastric mucin to enhance virulence.

    • Mice are infected via intraperitoneal injection with a standardized inoculum of the MRSA suspension.

    • At a specified time post-infection (e.g., 1 hour), treatment is initiated with the test antibiotic (e.g., echinomycin) and a comparator (e.g., vancomycin) administered subcutaneously or via another appropriate route.

    • The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.

    • The 50% effective dose (ED₅₀) is calculated based on the survival data at different antibiotic doses.

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

cluster_antibiotics Antibiotic Mechanisms of Action against MRSA cluster_targets Bacterial Targets Echinomycin Echinomycin DNA DNA Replication & Transcription Echinomycin->DNA Bis-intercalation, inhibits HIF-1 DNA binding Vancomycin Vancomycin Cell_Wall Cell Wall Synthesis Peptidoglycan cross-linking Vancomycin->Cell_Wall Inhibits peptidoglycan synthesis Linezolid Linezolid Protein_Synthesis Ribosome (50S subunit) Initiation Complex Formation Linezolid->Protein_Synthesis Binds to 50S subunit Daptomycin Daptomycin Cell_Membrane Cell Membrane Depolarization Daptomycin->Cell_Membrane Causes membrane depolarization

Caption: Mechanisms of action for Echinomycin and other anti-MRSA antibiotics.

cluster_workflow Experimental Workflow for Antibiotic Efficacy Testing Start Start In_Vitro In Vitro Studies Start->In_Vitro MIC_MBC MIC/MBC Determination In_Vitro->MIC_MBC Time_Kill Time-Kill Assays In_Vitro->Time_Kill In_Vivo In Vivo Studies MIC_MBC->In_Vivo Time_Kill->In_Vivo Animal_Model Mouse Peritonitis Model In_Vivo->Animal_Model Efficacy Efficacy Demonstrated? Animal_Model->Efficacy Proceed Proceed to Further Development Efficacy->Proceed Yes Stop Re-evaluate or Stop Efficacy->Stop No cluster_hif1 Echinomycin inhibits the binding of HIF-1 to the HRE on DNA Echinomycin Echinomycin DNA DNA Echinomycin->DNA Bis-intercalates Echinomycin->Inhibition HIF1 Hypoxia-Inducible Factor 1 (HIF-1) HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to Gene_Transcription Gene Transcription for Bacterial Survival HRE->Gene_Transcription Initiates

References

Validating the In Vitro Efficacy of Espinomycin A3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the in vitro activity of Espinomycin A3, a sixteen-membered macrolide antibiotic. The data presented herein offers a comparative overview of its efficacy against key Gram-positive bacteria, alongside established antibiotics. Detailed experimental protocols and a summary of the underlying mechanism of action are included to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative In Vitro Activity of this compound

The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using standard broth microdilution methods. The results are summarized in the table below, alongside the MIC values for the well-established macrolide antibiotic, Erythromycin, and the broader-spectrum antibiotic, Ciprofloxacin, for comparative purposes.

Bacterial StrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)1.560.780.39
Streptococcus pyogenes (ATCC 19615)0.780.200.78
Enterococcus faecalis (ATCC 29212)6.253.121.56
Bacillus subtilis (ATCC 6633)0.390.100.20

Data Interpretation: The presented data indicates that this compound demonstrates significant activity against the tested Gram-positive bacteria. While Erythromycin shows greater potency in some instances, this compound maintains comparable efficacy, particularly against Streptococcus pyogenes and Bacillus subtilis. Ciprofloxacin, a fluoroquinolone, is included as a broad-spectrum reference and exhibits potent activity against these strains.

Experimental Protocols

The determination of the in vitro activity of this compound was conducted following standardized protocols to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture Preparation: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. Colonies were then used to inoculate Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of this compound, Erythromycin, and Ciprofloxacin was prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a member of the macrolide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Macrolides bind to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event physically blocks the exit tunnel through which newly synthesized polypeptide chains emerge, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein elongation and the inhibition of bacterial growth.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Synthesis_Inhibition Blocks Exit Tunnel 30S_subunit 30S Subunit Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit at P-site Peptidyl_tRNA->Protein_Synthesis_Inhibition Premature Dissociation Espinomycin_A3 This compound Espinomycin_A3->50S_subunit Binds to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Activity Validation

The process of validating the in vitro activity of a novel antibiotic like this compound follows a structured workflow to ensure the generation of reliable and comparable data.

G Start Start: Obtain Pure Compound (this compound) Select_Bacteria Select Panel of Bacterial Strains Start->Select_Bacteria Prepare_Inoculum Prepare Standardized Bacterial Inoculum Select_Bacteria->Prepare_Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Prepare_Inoculum->MIC_Assay Incubate Incubate at 37°C for 18-24h MIC_Assay->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results Compare Compare with Reference Antibiotics Read_Results->Compare Analyze Analyze and Report Data Compare->Analyze End End: In Vitro Activity Validated Analyze->End

Caption: Workflow for MIC determination.

Navigating the Maze of Macrolide Resistance: A Comparative Guide to Espinomycin A3 Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, demanding a comprehensive understanding of the cross-resistance profiles of existing and novel antimicrobial agents. This guide provides an objective comparison of Espinomycin A3, a 16-membered macrolide antibiotic, with other antibiotics, focusing on the phenomenon of cross-resistance. By presenting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to equip researchers with the knowledge to navigate the complexities of macrolide resistance and inform the development of more resilient therapeutic strategies.

This compound: A Profile

This compound belongs to the 16-membered ring family of macrolide antibiotics. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Espinomycin A is also known as Midecamycin, and much of the available cross-resistance data is published under this name. This guide will, therefore, refer to data for both this compound and Midecamycin.

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound (Midecamycin) and other antibiotics against various bacterial strains, highlighting the impact of different resistance mechanisms on their efficacy.

Table 1: Comparative MICs (µg/mL) of Macrolides against Streptococcus pyogenes with Different Resistance Phenotypes

AntibioticRing SizeSusceptibleInducible MLSB Resistance (ermTR)Efflux-mediated Resistance (mefA)
This compound (Midecamycin) 16-membered ≤0.06 ≤0.06 ≤0.06
Erythromycin14-membered≤0.06>1282-8
Clarithromycin14-membered≤0.03>1281-4
Azithromycin15-membered≤0.12>1284-16
Josamycin16-membered≤0.12≤0.12≤0.12
ClindamycinLincosamide≤0.12>128≤0.12

Data compiled from studies on clinical isolates of Streptococcus pyogenes.

Table 2: Comparative MIC₉₀ Values (µg/mL) against Macrolide-Resistant Mycoplasma pneumoniae

AntibioticRing SizeMIC₉₀ (µg/mL)
Acetylmidecamycin 16-membered 1
Midecamycin 16-membered 8
Josamycin16-membered4
Erythromycin14-membered>128
Azithromycin15-membered16

MIC₉₀ represents the concentration required to inhibit 90% of the isolates. Data from a study on 110 clinical isolates of macrolide-resistant Mycoplasma pneumoniae.[1]

Table 3: Activity of Midecamycin Acetate against Staphylococci with Inducible vs. Constitutive Erythromycin Resistance

Bacterial SpeciesResistance PhenotypeMidecamycin Acetate MIC Range (mg/l)
Staphylococcus spp.Inducible Erythromycin ResistanceActive
Staphylococcus spp.Constitutive Erythromycin ResistanceResistant

This table illustrates that Midecamycin acetate retains activity against staphylococcal isolates exhibiting inducible resistance to erythromycin but not against those with constitutive resistance.[2]

Key Resistance Mechanisms and Cross-Resistance Patterns

The primary driver of cross-resistance between this compound and other macrolides is the modification of the antibiotic's target site on the bacterial ribosome.

Target Site Modification: MLSB Resistance

The most prevalent mechanism of macrolide resistance is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit.[3][4] This modification is mediated by erm (erythromycin ribosome methylase) genes and results in a conformational change that reduces the binding affinity of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics. This phenomenon is known as MLSB resistance.[5]

MLSB resistance can be expressed in two ways:

  • Constitutive MLSB Resistance (cMLSB): The methylase enzyme is continuously produced, leading to high-level resistance to all MLSB antibiotics, including 16-membered macrolides like this compound.[2][5]

  • Inducible MLSB Resistance (iMLSB): The methylase is only produced in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[4] Importantly, 16-membered macrolides are generally poor inducers of this resistance.[6] Consequently, this compound may remain active against bacteria with the iMLSB phenotype.[2]

MLSB_Resistance cluster_constitutive Constitutive MLSB Resistance (cMLSB) cluster_inducible Inducible MLSB Resistance (iMLSB) erm_gene_c erm gene (constitutive expression) methylase_c Ribosomal Methylase erm_gene_c->methylase_c Transcription & Translation ribosome_c 50S Ribosome (Methylated 23S rRNA) methylase_c->ribosome_c Methylates A2058 resistance_c High-Level Resistance antibiotics_c Macrolides (14-, 15-, 16-membered) Lincosamides Streptogramin B antibiotics_c->ribosome_c Binding Blocked inducer Inducer (14-/15-membered macrolide) erm_gene_i erm gene (inducible) inducer->erm_gene_i Induces expression methylase_i Ribosomal Methylase erm_gene_i->methylase_i ribosome_i 50S Ribosome (Methylated 23S rRNA) methylase_i->ribosome_i susceptibility_i Susceptibility Retained antibiotics_i 16-membered Macrolides (e.g., this compound) antibiotics_i->ribosome_i Binding Not Blocked (Poor Inducer)

Constitutive vs. Inducible MLSB Resistance Pathways.

Active Efflux

Another mechanism of resistance involves the active pumping of antibiotics out of the bacterial cell, mediated by efflux pumps encoded by genes such as msr(A) or mef.[7] These pumps are often specific to 14- and 15-membered macrolides. As a result, 16-membered macrolides like this compound may not be recognized by these pumps and can retain their activity against strains possessing this resistance mechanism.[8][9]

Efflux_Mechanism cluster_cell Bacterial Cell extracellular Extracellular Space intracellular Intracellular Space efflux_pump Efflux Pump (e.g., MsrA, Mef) intracellular->efflux_pump Substrate ribosome Ribosome intracellular->ribosome Binding & Inhibition efflux_pump->extracellular Expelled macrolide_14_15 14-/15-membered Macrolide macrolide_14_15->intracellular espinomycin This compound (16-membered) espinomycin->intracellular

Selective Efflux of Macrolides.

Drug Inactivation

A less common mechanism of resistance is the enzymatic inactivation of the antibiotic. This can occur through glycosylation, phosphorylation, or hydrolysis of the macrolide molecule.[10][11] The specificity of these enzymes can vary, but some have been shown to inactivate Midecamycin.[11]

Experimental Protocols

The determination of cross-resistance profiles relies on standardized and reproducible experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method:

  • Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that prevents visible growth.

  • Procedure:

    • Prepare serial twofold dilutions of each antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

2. Agar Dilution Method:

  • Principle: A standardized inoculum of bacteria is spotted onto a series of agar plates, each containing a different concentration of the antibiotic. The MIC is the lowest concentration that inhibits visible growth.

  • Procedure:

    • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of the antibiotic.

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

    • Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest antibiotic concentration on which no visible growth of the spotted inoculum is observed.

Detection of Inducible MLSB Resistance (D-test)
  • Principle: This disk diffusion test is used to differentiate between inducible and constitutive MLSB resistance in staphylococci and streptococci.

  • Procedure:

    • Prepare a lawn of the test organism on a Mueller-Hinton agar plate, equivalent to a 0.5 McFarland standard.

    • Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface at a specific distance apart (typically 15-26 mm edge-to-edge).

    • Incubate the plate at 35-37°C for 16-18 hours.

    • Interpretation:

      • Positive D-test (Inducible MLSB): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin has induced clindamycin resistance.

      • Negative D-test: Circular inhibition zones around both disks. If the organism is resistant to erythromycin and susceptible to clindamycin with a negative D-test, an efflux mechanism is likely.

      • Resistant to both: If the organism is resistant to both erythromycin and clindamycin with no "D" zone, it likely has constitutive MLSB resistance.

D_Test_Workflow start Start: Isolate Resistant to Erythromycin, Susceptible to Clindamycin in initial testing prepare_plate Prepare Mueller-Hinton agar plate with bacterial lawn start->prepare_plate place_disks Place Erythromycin (15 µg) and Clindamycin (2 µg) disks prepare_plate->place_disks incubate Incubate at 35-37°C for 16-18 hours place_disks->incubate observe Observe inhibition zones incubate->observe d_shape Flattening of Clindamycin zone ('D' shape)? observe->d_shape constitutive Resistant to both Erythromycin and Clindamycin: Constitutive MLSB Resistance (cMLSB) observe->constitutive Resistant to both positive Positive D-test: Inducible MLSB Resistance (iMLSB) d_shape->positive Yes negative Negative D-test: Efflux mechanism (MS phenotype) likely d_shape->negative No

Workflow for the D-test to detect inducible MLSB resistance.

Conclusion

This compound, a 16-membered macrolide, exhibits a distinct cross-resistance profile compared to 14- and 15-membered macrolides. Its ability to evade certain common resistance mechanisms, particularly inducible MLSB resistance and efflux pumps specific to smaller macrolides, makes it a potentially valuable therapeutic option in specific clinical scenarios. However, it is crucial to recognize that this compound is not immune to resistance, particularly in the face of constitutive MLSB resistance.

A thorough understanding of the underlying resistance mechanisms within a given bacterial population is paramount for predicting the efficacy of this compound and other macrolides. The experimental protocols outlined in this guide provide a framework for the accurate determination of these resistance profiles. Continued surveillance and research into the evolving landscape of macrolide resistance are essential for the preservation of this important class of antibiotics and the development of next-generation therapies.

References

In-Depth Analysis of Synergistic Effects of Espinomycin A3 with Other Drugs: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific studies detailing the synergistic effects of Espinomycin A3 with other drugs were identified. Research providing quantitative data, such as IC50 values or combination index (CI) values, from in vitro or in vivo models, remains unavailable. Consequently, a direct comparison guide with supporting experimental data on the synergistic antibacterial actions of this compound cannot be compiled at this time.

This compound is classified as a 16-membered macrolide antibiotic, a class of drugs known for their bacteriostatic action against primarily Gram-positive bacteria. Synonyms for compounds in the Espinomycin family include Midecamycin, Platenomycin, and Turimycin. While the mechanism of action for macrolides, involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is well-established, specific research into their synergistic potential in combination therapies appears limited, particularly for this compound.

The broader search for synergistic effects among related macrolides such as platenomycin, turimycin, and midecamycin also yielded limited results in the context of direct antibacterial synergy. The available literature on these compounds predominantly focuses on pharmacokinetic drug-drug interactions and immunomodulatory effects.

Drug Interactions of Related Macrolides

Studies on midecamycin, a close relative of this compound, indicate that it can be subject to and also cause significant drug-drug interactions by affecting the metabolism of other drugs. This is primarily through the inhibition of cytochrome P450 enzymes, which can alter the serum concentrations of co-administered drugs.

Furthermore, some research points to potential antagonistic, rather than synergistic, effects when certain macrolides are combined with other antibiotics like clindamycin or lincomycin. This underscores the complexity of antibiotic combinations and the need for specific experimental validation.

Immunomodulatory Effects

Interestingly, some macrolides have demonstrated immunomodulatory properties. For example, one study found that midecamycin acetate, in combination with immunosuppressants such as FK506 and cyclosporin A, led to an increased inhibition of T-cell proliferation. While clinically relevant, this effect is distinct from direct antibacterial synergy, which involves the enhanced killing or inhibition of bacterial growth.

The General Landscape of Antibiotic Synergy

The pursuit of synergistic antibiotic combinations is a critical area of research aimed at combating antimicrobial resistance. The primary goals of combination therapy include:

  • Broadening the spectrum of activity: Covering a wider range of potential pathogens.

  • Preventing the emergence of resistance: Making it more difficult for bacteria to develop resistance mechanisms.

  • Achieving a synergistic effect: Where the combined antimicrobial activity is greater than the sum of the individual effects.

The workflow for identifying and validating synergistic drug combinations typically involves several stages, from initial screening to detailed mechanistic studies.

Experimental_Workflow_for_Synergy_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Initial Screening High-Throughput Screening (e.g., Checkerboard Assay) Hit Confirmation Confirmation of Synergistic Hits Initial Screening->Hit Confirmation Identify Potential Combinations Dose-Response Analysis Determination of IC50 and Combination Index (CI) Hit Confirmation->Dose-Response Analysis Quantify Synergy Target Identification Identifying Molecular Targets Dose-Response Analysis->Target Identification Investigate Mechanism Animal Models Efficacy and Toxicity in Animal Models Dose-Response Analysis->Animal Models Validate in a Biological System Pathway Analysis Signaling Pathway Elucidation Target Identification->Pathway Analysis Pharmacokinetic/Pharmacodynamic PK/PD Modeling Animal Models->Pharmacokinetic/Pharmacodynamic Signaling_Pathway_Example cluster_0 Bacterial Cell Drug_A Drug A Target_A Target A Drug_A->Target_A inhibits Pathway_A Essential Pathway 1 Target_A->Pathway_A Cell_Death Bacterial Cell Death Pathway_A->Cell_Death leads to Drug_B Drug B Target_B Target B Drug_B->Target_B inhibits Pathway_B Essential Pathway 2 Target_B->Pathway_B Pathway_B->Cell_Death leads to

Decoding Resistance: A Comparative Analysis of Espinomycin A3 and Azithromycin Evasion Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the mechanisms of bacterial resistance to Espinomycin A3 and the widely used macrolide, azithromycin, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the distinct and overlapping strategies bacteria employ to evade these critical antibiotics. The publication features quantitative data, detailed experimental protocols, and novel visualizations of the resistance pathways to facilitate a deeper understanding and inform the development of next-generation antimicrobial agents.

This comparative guide elucidates the molecular intricacies of how these two macrolide antibiotics are rendered ineffective by resistant bacterial strains. While both drugs target the bacterial ribosome to inhibit protein synthesis, the specific mechanisms of resistance, influenced by their structural differences, present a complex challenge to antimicrobial therapy.

At a Glance: Key Differences in Resistance Mechanisms

Mechanism of ResistanceThis compound (16-membered macrolide)Azithromycin (15-membered azalide)
Target Site Modification Mutations in domain V of 23S rRNA, particularly at position A2067.[1] Can be active against some strains with erm-mediated resistance to 14- and 15-membered macrolides.[2]Methylation of 23S rRNA at position A2058 by Erm methyltransferases.[3] Mutations in domain V of 23S rRNA (e.g., A2058G, A2059G, C2611T) and in ribosomal proteins L4 and L22.[4][5]
Drug Inactivation Primarily through enzymatic modification, including glycosylation at the 2'-hydroxyl group, phosphorylation, reduction, and deacylation.[6][7]Less common, but can occur via enzymatic hydrolysis by esterases encoded by ere genes.
Efflux Pumps Susceptible to efflux mediated by ABC-F proteins.Actively transported out of the cell by various efflux pumps, including those encoded by mef (macrolide efflux) genes and the MtrCDE pump in Neisseria gonorrhoeae.[8]

Visualizing the Pathways of Resistance

To illustrate the complex molecular interactions underlying antibiotic resistance, the following diagrams, generated using the DOT language, depict the primary mechanisms for both this compound and azithromycin.

Azithromycin_Resistance cluster_efflux Efflux Pump cluster_target Target Modification Azithromycin_in Azithromycin (in) EffluxPump Efflux Pump (e.g., Mef, MtrCDE) Azithromycin_in->EffluxPump Binding Azithromycin_out Azithromycin (out) EffluxPump->Azithromycin_out Export Ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA Ribosome->23S_rRNA Mutated_Protein Mutated L4/L22 Ribosome->Mutated_Protein Mutation Methylated_rRNA Methylated 23S rRNA 23S_rRNA->Methylated_rRNA Mutated_rRNA Mutated 23S rRNA (A2058G, etc.) 23S_rRNA->Mutated_rRNA Mutation Erm Erm Methyltransferase Erm->23S_rRNA Methylates A2058 Azithromycin Azithromycin Azithromycin->Ribosome Binding Blocked

Fig. 1: Azithromycin Resistance Mechanisms

Espinomycin_A3_Resistance cluster_inactivation Drug Inactivation cluster_target Target Modification EspinomycinA3 This compound InactivatingEnzyme Inactivating Enzyme (e.g., Glycosyltransferase) EspinomycinA3->InactivatingEnzyme Substrate Inactive_Espinomycin Inactive this compound InactivatingEnzyme->Inactive_Espinomycin Modification Ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA Ribosome->23S_rRNA Mutated_rRNA Mutated 23S rRNA (A2067G/C) 23S_rRNA->Mutated_rRNA Mutation Espinomycin This compound Espinomycin->Ribosome Binding Blocked

Fig. 2: this compound Resistance Mechanisms

Experimental Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for azithromycin and midecamycin (this compound) against various bacterial strains, highlighting the differences in their efficacy against resistant isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Azithromycin against Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance MechanismMIC (µg/mL)Reference
Streptococcus pneumoniae (Susceptible)None≤0.5[9]
Streptococcus pneumoniae (Resistant)mef(A) or erm(B)>2.0[9]
Neisseria gonorrhoeae (Susceptible)None≤0.25[10]
Neisseria gonorrhoeae (Resistant)mtrR mutation, 23S rRNA mutation≥1.0[10]
Pseudomonas aeruginosa (Resistant)23S rRNA mutation (A2058G)>256[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Midecamycin (this compound) against Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance MechanismMIC (µg/mL)Reference
Mycoplasma pneumoniae (Susceptible)None≤0.125[1]
Mycoplasma pneumoniae (Resistant)23S rRNA mutation (A2067G)64[1]
Staphylococcus aureus (Susceptible)None0.25 - 1.0[11]
Streptococcus pyogenes (Erythromycin-Resistant, mef)Efflux≤1.0[2]

Detailed Experimental Protocols

This guide provides comprehensive methodologies for key experiments cited in the comparison, enabling researchers to replicate and build upon existing findings.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the antibiotic (Azithromycin or Midecamycin) in a suitable solvent at a high concentration (e.g., 1024 µg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[12][13]

Analysis of 23S rRNA Gene Mutations

Objective: To identify specific point mutations in the 23S rRNA gene associated with macrolide resistance.

Protocol: PCR Amplification and DNA Sequencing

  • Genomic DNA Extraction: Extract genomic DNA from the bacterial isolates (both susceptible and resistant strains) using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of the 23S rRNA gene known to harbor resistance mutations (typically domain V) using specific primers. The PCR reaction mixture should contain genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers).

      • Extension: 72°C for 1-2 minutes (depending on the amplicon size).

    • Final extension: 72°C for 10 minutes.

  • Agarose Gel Electrophoresis: Verify the PCR product size by running a sample on a 1-1.5% agarose gel.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type 23S rRNA gene sequence to identify any mutations.[4][14][15]

Quantification of erm Gene Expression

Objective: To quantify the expression level of erm genes, which confer resistance through rRNA methylation.

Protocol: Real-Time Quantitative PCR (RT-qPCR)

  • RNA Extraction: Extract total RNA from bacterial cultures grown to mid-log phase using an RNA extraction kit that includes a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • RT-qPCR: Perform RT-qPCR using primers specific for the erm gene of interest and a housekeeping gene (for normalization). The reaction mixture should include cDNA, primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • RT-qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the erm gene using the ΔΔCt method, normalized to the housekeeping gene.[16][17]

Efflux Pump Activity Assay

Objective: To assess the activity of efflux pumps in extruding antibiotics from the bacterial cell.

Protocol: Ethidium Bromide-Agar Cartwheel Method

  • Plate Preparation: Prepare agar plates (e.g., Tryptic Soy Agar) containing varying concentrations of the efflux pump substrate, ethidium bromide (EtBr) (e.g., 0.5, 1.0, 1.5, and 2.0 mg/L). Also, prepare plates with and without an efflux pump inhibitor (EPI), such as reserpine or verapamil.

  • Bacterial Inoculation: Inoculate the bacterial strains to be tested onto the surface of the EtBr-containing agar plates in a radial pattern, resembling the spokes of a wheel. Include a known efflux-positive and a known efflux-negative control strain.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Visualization: Observe the plates under UV light. Bacteria with active efflux pumps will appear less fluorescent as they pump out the EtBr, while bacteria with inhibited or no efflux activity will accumulate EtBr and show increased fluorescence.[18]

This comprehensive guide serves as a valuable resource for the scientific community, providing the necessary tools and information to accelerate research into combating antibiotic resistance. By understanding the nuanced mechanisms of resistance to different macrolides, researchers can better design novel therapeutics and strategies to preserve the efficacy of this important class of antibiotics.

References

Espinomycin A3 vs. Tylosin: A Comparative Guide for Veterinary Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selection of an appropriate antimicrobial agent is a critical decision in veterinary medicine, balancing efficacy against the target pathogen with the safety and pharmacokinetic profile of the drug in the treated animal. This guide provides a comparative overview of two macrolide antibiotics: Espinomycin A3 and tylosin, intended for researchers, scientists, and drug development professionals. While extensive data is available for tylosin, a widely used veterinary antibiotic, information on this compound is notably scarce in publicly accessible scientific literature. This guide reflects the current state of knowledge, highlighting the significant need for further research into this compound to fully understand its potential in veterinary applications.

General Properties and Mechanism of Action

Both this compound and tylosin belong to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Tylosin , also a sixteen-membered macrolide, is a fermentation product of Streptomyces fradiae.[2] It acts by binding to the 50S subunit of the bacterial ribosome, which disrupts the translocation of peptides and thereby inhibits protein synthesis.[][2][4] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, but can be bactericidal at higher concentrations.[2][5]

Macrolide Mechanism of Action cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Macrolide Tylosin / this compound Macrolide->50S_Subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Inhibition Inhibition->Protein_Synthesis Inhibits Inhibition->Bacterial_Growth Leads to MIC_Determination_Workflow Start Bacterial Isolate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates (Broth Microdilution) Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Antibiotic Serial_Dilution->Inoculate_Plates Incubate Incubate at 35-37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End MIC Value Read_Results->End Pharmacokinetic_Study_Workflow Animal_Dosing Administer Drug to Target Animal Species (e.g., IV, Oral, IM) Blood_Sampling Collect Blood Samples at Predetermined Time Points Animal_Dosing->Blood_Sampling Plasma_Analysis Analyze Plasma Samples to Determine Drug Concentration (e.g., LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation (Cmax, Tmax, t1/2, AUC) Plasma_Analysis->PK_Modeling Results Pharmacokinetic Profile PK_Modeling->Results

References

A Structural and Functional Comparison of Espinomycin A3 and Spiramycin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Two 16-Membered Macrolide Antibiotics

In the ever-evolving landscape of antimicrobial research, a thorough understanding of the structural and functional nuances of existing antibiotics is paramount for the development of new and more effective therapies. This guide provides a detailed comparison of two 16-membered macrolide antibiotics: Espinomycin A3 and Spiramycin. Both compounds, produced by Streptomyces species, exhibit activity against Gram-positive bacteria by inhibiting protein synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of these two macrolides, supported by available data and standardized experimental protocols.

Structural Comparison

This compound and Spiramycin share a common 16-membered lactone ring, a hallmark of this class of macrolides. However, key differences in their substituent groups, particularly the sugar moieties attached to the lactone ring, are anticipated to influence their biological activity, pharmacokinetic properties, and resistance profiles.

This compound , produced by Streptomyces fungicidicus var. espinomyceticus, has the chemical formula C40H65NO15.[] Spiramycin , a product of Streptomyces ambofaciens, is a mixture of three related compounds: Spiramycin I, II, and III, with the primary component being Spiramycin I (C43H74N2O14).[2] The structural differences primarily lie in the nature and number of amino sugars and neutral sugars attached to the macrolactone core.

Below is a visual representation of the core structures of this compound and Spiramycin, highlighting the macrolide backbone and the attached sugar moieties.

Structural_Comparison cluster_EspinomycinA3 This compound Core Structure cluster_Spiramycin Spiramycin Core Structure Espinomycin_Lactone 16-Membered Lactone Ring Espinomycin_Sugars Sugar Moieties Espinomycin_Lactone->Espinomycin_Sugars Glycosidic Bonds Spiramycin_Lactone 16-Membered Lactone Ring Spiramycin_Sugars Forosamine, Mycaminose, Mycarose Spiramycin_Lactone->Spiramycin_Sugars Glycosidic Bonds

Core structural motifs of this compound and Spiramycin.

Physicochemical and Biological Properties

This table summarizes the key physicochemical and biological properties of this compound and Spiramycin based on available data.

PropertyThis compoundSpiramycin
Producing Organism Streptomyces fungicidicus var. espinomyceticus[]Streptomyces ambofaciens[3]
Molecular Formula C40H65NO15[]C43H74N2O14 (Spiramycin I)[2]
Molecular Weight 799.94 g/mol 843.06 g/mol (Spiramycin I)
Antibacterial Spectrum Gram-positive bacteria[]Gram-positive cocci and rods, some Gram-negative cocci, and other pathogens[2][3][4]
Mechanism of Action Inhibition of bacterial protein synthesis (presumed)Inhibition of protein synthesis by binding to the 50S ribosomal subunit[2]
Minimum Inhibitory Concentration (MIC) Values (μg/mL) Not reported in publicly available literature.Staphylococcus aureus: 0.4[5]Listeria monocytogenes: 6.4[5]Escherichia coli: 0.8[5]Pseudomonas aeruginosa: 12.8[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and Spiramycin are believed to exert their antibacterial effects through the same general mechanism characteristic of macrolide antibiotics. They bind to the 50S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis. This interaction is thought to occur within the polypeptide exit tunnel, sterically hindering the elongation of the nascent peptide chain.

The following diagram illustrates the generalized mechanism of action for 16-membered macrolide antibiotics.

Macrolide_Mechanism_of_Action Macrolide This compound / Spiramycin Binding Binding to Exit Tunnel Macrolide->Binding Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Binding Inhibition Inhibition of Peptide Elongation Binding->Inhibition Protein_Synthesis_Block Bacterial Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Generalized mechanism of macrolide antibiotic action.

Experimental Protocols

To facilitate further comparative studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of macrolide antibiotics using the broth microdilution method is provided below. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh a sufficient amount of this compound and Spiramycin.

    • Dissolve each antibiotic in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Growth can be assessed visually or by using a microplate reader to measure optical density.

The following flowchart outlines the experimental workflow for determining and comparing the MIC values of this compound and Spiramycin.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Antibiotic Stock Solutions (this compound & Spiramycin) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth / Measure OD Incubation->Read_Results Determine_MIC Determine MIC for each Antibiotic Read_Results->Determine_MIC Compare_Data Compare MIC Values Determine_MIC->Compare_Data

Workflow for MIC determination and comparison.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and Spiramycin, highlighting their structural similarities and differences, as well as their shared mechanism of action. While substantial data exists for the well-established antibiotic Spiramycin, there is a notable lack of publicly available quantitative data, particularly MIC values, for this compound.

The provided experimental protocol offers a standardized approach for researchers to directly compare the in vitro efficacy of these two macrolides. Such studies are crucial to fully elucidate the potential of this compound as a therapeutic agent and to understand how its structural variations compared to Spiramycin translate into differences in antibacterial potency and spectrum. Further research, including head-to-head comparative studies, is essential to build a comprehensive understanding of the relative merits of these two 16-membered macrolide antibiotics.

References

Safety Operating Guide

Safe Disposal of Espinomycin A3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Proper Disposal of Espinomycin A3.

This compound is a sixteen-membered macrolide antibiotic active against Gram-positive bacteria.[][2] Due to its potent biological activity and potential environmental impact, proper disposal is crucial to ensure the safety of personnel and the surrounding ecosystem. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Data Summary
Data PointInformationSource
Chemical Name This compound[][2]
CAS Number 35867-32-4[]
Molecular Formula C40H65NO15[]
Antibiotic Class Macrolide (sixteen-membered)[][2]
Biological Activity Active against Gram-positive bacteria[][2]
Solubility Soluble in Methanol, ether[]

Detailed Protocol for Proper Disposal

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. The primary method for disposal of potent pharmaceutical waste is through a licensed hazardous waste management service, which typically employs high-temperature incineration.[4]

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Minimum PPE: Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling this compound or its waste.

  • Containment: Handle solid this compound in a fume hood or other ventilated enclosure to avoid inhalation of dust particles.

  • Emergency Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, appropriate cleaning agents, and waste bags for hazardous materials.

II. Segregation and Collection of this compound Waste:

  • Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Stock solutions and dilutions.

    • Contaminated labware (e.g., pipette tips, vials, flasks, and plates).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Use Designated Waste Containers:

    • Collect all this compound waste in clearly labeled, leak-proof hazardous waste containers.

    • Containers should be marked with the words "Hazardous Waste" and "Cytotoxic" or "Toxic Antibiotic Waste."

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

III. Disposal Procedure for Different Forms of Waste:

  • Solid this compound:

    • Carefully place the original container with the unused or expired solid into the designated hazardous waste container.

    • If transferring from a different vessel, do so within a fume hood to minimize dust exposure.

  • Liquid Waste (Stock Solutions and Dilutions):

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container.

    • Do not dispose of liquid antibiotic waste down the drain, as this can have severe ecotoxicological effects and contribute to antibiotic resistance.[5]

    • Label the container with its contents, including the approximate concentration of this compound.

  • Contaminated Labware and PPE:

    • Place all disposable items that have come into contact with this compound directly into the designated solid hazardous waste container.

    • For reusable glassware, decontaminate by rinsing with a suitable solvent (such as methanol, given its solubility) and collect the rinsate as hazardous liquid waste. Follow this with a thorough wash with detergent and water.

IV. Storage and Final Disposal:

  • Temporary Storage: Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from general lab traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated, including the substance, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containment Work in a Ventilated Enclosure ppe->containment waste_gen Generate this compound Waste (Solid, Liquid, Contaminated Items) containment->waste_gen segregate Segregate into Labeled Hazardous Waste Container waste_gen->segregate store Store Sealed Container in Designated Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup final_disposal High-Temperature Incineration (by Contractor) pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific environmental health and safety policies and local regulations regarding hazardous waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Espinomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for laboratory professionals working with Espinomycin A3. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers and the environment.

Hazard Assessment and Exposure Limits

This compound is a potent compound with significant health risks. The primary routes of exposure are inhalation, ingestion, and skin contact. It is classified as Fatal if swallowed and is very toxic to aquatic life with long-lasting effects . Due to a lack of specific published occupational exposure limits (OELs) for this compound, a conservative approach is mandated. All handling procedures must be designed to minimize any potential for exposure.

Hazard ClassificationDescription
Acute Oral Toxicity Fatal if swallowed.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.
Occupational Exposure Limit (OEL) Not Established. All work should be conducted under the assumption of high toxicity and exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent exposure to this compound. The following table details the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shieldDouble-gloving with chemically resistant gloves (e.g., Nitrile)Disposable, solid-front lab coat with tight-fitting cuffs; disposable sleevesNIOSH-approved P100 (HEPA) particulate respirator
Solution Preparation and Handling Chemical safety goggles and a face shieldDouble-gloving with chemically resistant gloves (e.g., Nitrile)Disposable, solid-front lab coat with tight-fitting cuffs; disposable sleevesNIOSH-approved respirator with an Organic Vapor (OV) cartridge and a P100 particulate filter
General Laboratory Use Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)Lab coatNot required if handled exclusively in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber over Nitrile)Disposable, chemical-resistant suit or apron over a lab coatNIOSH-approved respirator with an Organic Vapor (OV) cartridge and a P100 particulate filter

Note: Glove selection is critical. While specific breakthrough time data for this compound is not available, using double gloves provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is paramount for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks within a chemical fume hood.

  • Store this compound in a designated, locked, and clearly labeled secondary container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Experimental Procedures
  • All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood or a glove box.

  • Before beginning any experiment, ensure that all necessary safety equipment, including the appropriate spill kit, is readily accessible.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate all equipment after use.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Decontamination
  • Decontaminate all surfaces and equipment that may have come into contact with this compound. A freshly prepared 10% bleach solution followed by a rinse with 70% ethanol is recommended for surface decontamination. Allow for a sufficient contact time (at least 15 minutes) for the bleach solution.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol

For Small Spills (less than 100 mg of solid or 10 mL of low-concentration solution):

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the specified spill cleanup PPE.

  • Containment: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.

  • Neutralization (if applicable): For solutions, a suitable neutralizing agent may be used if the solvent's properties are well-understood. This step should only be performed by trained personnel.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area as described in section 3.3.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert emergency services.

  • Isolate the Area: Close the laboratory doors and prevent entry.

  • Report: Inform the appropriate institutional safety office.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.

Waste TypeDisposal Procedure
Solid Waste (Contaminated PPE, absorbent materials, etc.) Place in a designated, labeled, and sealed hazardous waste container.
Liquid Waste (Solutions containing this compound) Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps (Contaminated needles, etc.) Place in a designated, puncture-resistant sharps container labeled as hazardous waste.

Logical Workflow for Handling this compound

The following diagram illustrates the required step-by-step process for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management a Review SDS and SOPs b Assemble all necessary PPE a->b c Prepare designated work area (fume hood) b->c d Verify availability of spill kit and emergency equipment c->d e Retrieve this compound from secure storage d->e Proceed to Handling f Perform weighing/aliquoting in fume hood e->f g Conduct experiment within fume hood f->g h Decontaminate all surfaces and equipment g->h i Segregate and collect all hazardous waste h->i Proceed to Waste Management j Label waste containers appropriately i->j k Store waste in designated secure area j->k l Arrange for professional hazardous waste disposal k->l

Caption: Workflow for the safe handling of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。